B1579185 Cbz-3-Methy-D-Phenylalanine

Cbz-3-Methy-D-Phenylalanine

Cat. No.: B1579185
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Methy-D-Phenylalanine is a useful research compound. Molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality Cbz-3-Methy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-3-Methy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

329.42

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cbz-3-methyl-D-phenylalanine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by metabolic instability. The strategic incorporation of unnatural amino acids is a cornerstone of next-generation peptide drug design, aimed at overcoming these limitations. Cbz-3-methyl-D-phenylalanine is a bespoke amino acid derivative that embodies two critical modifications: the N-terminal protection with a benzyloxycarbonyl (Cbz) group and the incorporation of a D-enantiomer with a methyl group on the phenyl ring.

The Cbz group is a classic and robust amine protecting group, pivotal in solution-phase peptide synthesis for preventing unwanted side reactions at the N-terminus.[1][2] The D-configuration of the amino acid significantly enhances resistance to enzymatic degradation by proteases, which predominantly recognize L-amino acids, thereby prolonging the peptide's in vivo half-life.[3][4][5][6] Furthermore, the methyl group at the meta-position of the phenyl ring can modulate the conformational properties and binding interactions of the peptide, potentially leading to improved efficacy and selectivity.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, logical framework for the synthesis and characterization of Cbz-3-methyl-D-phenylalanine, a valuable building block for the development of novel peptide-based therapeutics.

Chemical Structure and Core Properties

Cbz-3-methyl-D-phenylalanine, systematically named (R)-2-((benzyloxycarbonyl)amino)-3-(m-tolyl)propanoic acid, is a non-proteinogenic amino acid derivative.[7] Its structure is characterized by a D-phenylalanine backbone with a methyl group at the 3-position of the phenyl ring and a benzyloxycarbonyl (Cbz) group attached to the alpha-amino group.

Molecular Structure:

Chemical Structure of Cbz-3-methyl-D-phenylalanine

PropertyValueSource
Molecular Formula C18H19NO4[8][9]
Molecular Weight 313.35 g/mol [8][10][11]
IUPAC Name (2R)-2-[[(benzyloxy)carbonyl]amino]-3-(3-methylphenyl)propanoic acid
SMILES O=C(O)NC(OCC2=CC=CC=C2)=O[8][9]
CAS Number Not available[8][9]

It is important to note that a specific CAS number for Cbz-3-methyl-D-phenylalanine is not consistently reported in chemical databases, suggesting it may be a less common or novel research compound. For comparison, the related compound Cbz-N-methyl-DL-phenylalanine has the CAS number 81134-79-4.[10]

Synthesis of Cbz-3-methyl-D-phenylalanine: A Generalized Protocol

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 3-methyl-D-phenylalanine 3-methyl-D-phenylalanine Cbz-3-methyl-D-phenylalanine Cbz-3-methyl-D-phenylalanine 3-methyl-D-phenylalanine->Cbz-3-methyl-D-phenylalanine  Base (e.g., NaHCO3, NaOH)  Solvent (e.g., Dioxane/Water)  0°C to Room Temperature Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl) Benzyl Chloroformate (Cbz-Cl)->Cbz-3-methyl-D-phenylalanine

General Synthetic Pathway

Experimental Protocol:

  • Dissolution of the Amino Acid: Dissolve 3-methyl-D-phenylalanine (1.0 eq) in a suitable aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution, in a round-bottom flask equipped with a magnetic stirrer. The choice of base is critical to deprotonate the amino group, rendering it nucleophilic. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid in the solubility of the reagents.

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) to the cooled solution with vigorous stirring. The slight excess of Cbz-Cl ensures complete conversion of the starting material. The slow addition is necessary to maintain the reaction temperature and pH.

  • pH Maintenance: During the addition of Cbz-Cl, the pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) by the concurrent addition of an aqueous base. This prevents the protonation of the amino group and the decomposition of the Cbz-Cl.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a non-polar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification and Product Precipitation: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The Cbz-protected amino acid, being less soluble in acidic aqueous solution, will precipitate out as a white solid.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Cbz-3-methyl-D-phenylalanine.

Rationale and Self-Validation:

This protocol is based on the well-established Schotten-Baumann reaction conditions for the N-acylation of amines. The use of a biphasic system with a base is a standard and reliable method for the introduction of the Cbz group.[1] The work-up procedure is designed to effectively separate the product from unreacted starting materials and byproducts. The final recrystallization step serves as a self-validating purification method, as the formation of a crystalline solid with a sharp melting point is a strong indicator of purity.

Analytical Characterization: Predicted Spectroscopic Properties

¹H NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):

  • Aromatic Protons (Cbz group): A multiplet around 7.35 ppm (5H), corresponding to the monosubstituted benzene ring of the benzyl group.

  • Aromatic Protons (m-tolyl group): A multiplet in the range of 7.0-7.2 ppm (4H), characteristic of the meta-substituted phenyl ring.

  • CH₂ (benzyl): A singlet around 5.1 ppm (2H), corresponding to the methylene protons of the benzyl group.

  • α-CH: A multiplet around 4.7 ppm (1H), corresponding to the alpha-proton of the amino acid backbone.

  • β-CH₂: A multiplet around 3.1 ppm (2H), corresponding to the beta-protons of the amino acid backbone.

  • CH₃ (tolyl): A singlet around 2.3 ppm (3H), corresponding to the methyl group on the phenyl ring.

  • NH: A broad singlet, the chemical shift of which is concentration-dependent.

  • COOH: A broad singlet, typically above 10 ppm, which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):

  • C=O (Carboxylic Acid): ~175 ppm

  • C=O (Carbamate): ~156 ppm

  • Aromatic Carbons: ~127-138 ppm

  • α-C: ~55 ppm

  • β-C: ~38 ppm

  • CH₂ (benzyl): ~67 ppm

  • CH₃ (tolyl): ~21 ppm

Infrared (IR) Spectroscopy (Predicted, cm⁻¹):

  • O-H stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹

  • N-H stretch (Amine): ~3300 cm⁻¹

  • C=O stretch (Carboxylic Acid): ~1710 cm⁻¹

  • C=O stretch (Carbamate): ~1690 cm⁻¹

  • C=C stretch (Aromatic): ~1600, 1495, 1455 cm⁻¹

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected [M-H]⁻ ion at m/z 312.1 or [M+H]⁺ ion at m/z 314.1.

Applications in Drug Development and Peptide Science

Cbz-3-methyl-D-phenylalanine is a valuable building block for the synthesis of peptidomimetics and peptide-based drugs with enhanced therapeutic potential.[3][5]

  • Increased Metabolic Stability: The D-configuration provides resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide.[4][6]

  • Conformational Constraint: The methyl group on the phenyl ring can introduce a degree of conformational rigidity, which can be beneficial for locking the peptide into a bioactive conformation and improving binding affinity to its target.

  • Modulation of Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain, which can influence the peptide's solubility, membrane permeability, and interactions with its biological target.

  • Building Block for Unnatural Peptides: This modified amino acid can be incorporated into peptide sequences using standard solution-phase or solid-phase peptide synthesis (after appropriate modification for solid-phase chemistry), allowing for the creation of novel peptide libraries for drug screening.

Conclusion

Cbz-3-methyl-D-phenylalanine represents a sophisticated and strategically designed building block for the development of advanced peptide therapeutics. Its unique combination of a robust protecting group, a metabolically stable D-enantiomeric core, and a functionality-modulating methyl group makes it a valuable asset for medicinal chemists and peptide scientists. While direct experimental data for this specific compound is sparse, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the design of next-generation peptide drugs.

References

  • PubChem. Cbz-N-methyl-L-phenylalanine. [Link]

  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Amso, H. T., & Conticello, V. P. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(8), 1335.
  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • LifeTein. Should My Peptides Have D-Amino Acids?. [Link]

  • Zhang, L., et al. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 46(6), 1349–1356.
  • PrepChem. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). In RSC Soft Matter Series. Royal Society of Chemistry.
  • von Helden, G., et al. (2008). Mid-IR spectra of different conformers of phenylalanine in the gas phase. Physical Chemistry Chemical Physics, 10(9), 1248-1256.
  • Avison, M. J., et al. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Magnetic Resonance, 77(1), 1-10.
  • MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]

  • Fiveable. Cbz Definition - Organic Chemistry Key Term. [Link]

  • Ferreira, M. J., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 497-504.

Sources

Engineering Efficacy: Hydrophobic Non-Natural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of hydrophobic non-natural amino acids (nnAAs) has shifted from a niche chemical biology tool to a cornerstone of modern peptide therapeutics. For drug development professionals, these residues offer a precise lever to modulate lipophilicity (LogP) , proteolytic stability , and membrane permeability without disrupting the fundamental peptide backbone. This guide analyzes the structural utility of specific hydrophobic nnAAs—such as Norleucine (Nle) , tert-Leucine (Tle) , and Fluorinated Phenylalanines —and provides validated protocols for their synthesis and integration into clinical candidates.

Part 1: The Hydrophobic Toolbox – Structural Diversity & Physicochemical Properties

The selection of a hydrophobic nnAA is rarely arbitrary; it is a trade-off between steric bulk, conformational freedom, and electronic effects.

Table 1: Physicochemical Profile of Key Hydrophobic nnAAs
Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10]Structure TypeKey PropertyPrimary Application
Norleucine NleLinear AliphaticIsostere of Met (no oxidation)Increasing shelf-life stability; replacing Met in GLP-1 analogs.
tert-Leucine TleBulky AliphaticHigh steric hindrance (tert-butyl)Inducing kinetic stability against proteases (Trypsin/Chymotrypsin).

-Aminoisobutyric acid
Aib

-Disubstituted
Helix inducer; HydrophobicStabilizing

-helical secondary structure (e.g., Semaglutide).
Pentafluoro-phenylalanine F5-PheFluorinated AromaticQuadrupole inversion; LipophilicityEnhancing metabolic stability ("Fluorine Effect"); improving receptor binding via

-

stacking.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid TicConstrained AromaticBicyclic; Restricted

angles
Locking bioactive conformations; reducing entropic penalty upon binding.
Norvaline NvaLinear AliphaticIsostere of Val/LeuOptimizing membrane insertion depth in Antimicrobial Peptides (AMPs).

Part 2: Mechanisms of Action & Design Logic

The "Fluorine Effect" in Pharmacokinetics

Replacing hydrogen with fluorine in aromatic residues (e.g., Phe


 3,4,5-trifluoro-Phe) significantly alters the electronic distribution without drastically changing steric volume.
  • Metabolic Shielding: The C-F bond is shorter and stronger than C-H, rendering the ring resistant to oxidative metabolism (P450s).

  • Hydrophobic Collapse: Fluorination increases hydrophobicity, promoting the formation of a compact hydrophobic core, which shields the peptide backbone from solvent-exposed proteases.

Membrane Permeability & Cell Penetration

Linear hydrophobic chains (Nle, Nva) facilitate the partitioning of peptides into the lipid bilayer. Unlike bulky residues (Tle) which may disrupt membrane packing, linear analogs act as "grease," lowering the desolvation energy required for the peptide to enter the membrane.

Visualization: Decision Matrix for nnAA Selection

The following diagram outlines the logical flow for selecting a hydrophobic nnAA based on the specific failure mode of a lead peptide.

nnAA_Selection_Logic Start Lead Peptide Failure Mode Instability Proteolytic Instability Start->Instability Permeability Poor Membrane Permeability Start->Permeability Binding Low Binding Affinity Start->Binding Steric Steric Shielding Needed? Instability->Steric Linear Need Lipid Insertion? Permeability->Linear Conf Entropic Penalty High? Binding->Conf Tle_Aib Select Tle or Aib (Blocks access to backbone) Steric->Tle_Aib Yes Met_Ox Methionine Oxidation? Steric->Met_Ox No Nle Select Nle (Oxidation resistant isostere) Met_Ox->Nle Yes Nva_Nle Select Nva or Nle (Linear chains facilitate insertion) Linear->Nva_Nle Lipid Bilayer CPP Cell Penetrating Vector? Linear->CPP Cytosolic Target F_Phe Select Fluoro-Phe (Increases global lipophilicity) CPP->F_Phe Tic Select Tic (Constrains Chi angles) Conf->Tic Flexible backbone Pocket Hydrophobic Pocket? Conf->Pocket Deep pocket F_Stack Select F5-Phe (Enhanced Pi-Pi stacking) Pocket->F_Stack

Figure 1: Decision tree for selecting hydrophobic non-natural amino acids based on lead candidate deficiencies.

Part 3: Synthesis Protocols – Overcoming Steric Hindrance

Incorporating bulky hydrophobic residues like tert-Leucine (Tle) or Aib via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to steric hindrance preventing the incoming activated amino acid from reaching the N-terminus. Standard DIC/HOBt coupling often results in deletion sequences.

Protocol: High-Efficiency Coupling for Bulky Hydrophobic nnAAs

Objective: Quantitative coupling of Fmoc-Tle-OH or Fmoc-Aib-OH to a growing peptide chain.

Reagents:

  • Coupling Reagent: COMU or HATU (High reactivity uronium/aminium salts).[5]

  • Base: DIPEA (Diisopropylethylamine).

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) – Critical for suppressing racemization and enhancing rate.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 20 mins.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-nnAA-OH (4.0 eq) and COMU (4.0 eq) in minimal DMF.

    • Add Oxyma Pure (4.0 eq).

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

    • Note: Pre-activation time should be < 30 seconds to prevent guanidinylation of the amine.

  • Coupling Reaction:

    • Standard: Shake at Room Temperature for 2 hours.

    • Microwave (Recommended): Heat to 75°C for 5 minutes (25W power). Caution: For Cys/His containing peptides, limit temp to 50°C to prevent racemization.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/bulky residues). If positive (blue particles), repeat coupling (double couple).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

GCE Incorporation Strategy

For proteins requiring site-specific incorporation of hydrophobic nnAAs (e.g., for PROTAC linkers or antibody-drug conjugates), Genetic Code Expansion (GCE) is preferred.

  • System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair variants.

  • Target: Amber stop codon (TAG).

  • Optimization: Use polyspecific synthetases evolved for "bulky hydrophobic" recognition (e.g., p-propargyloxyphenylalanine specific RS often accepts other hydrophobic analogs).

Part 4: Case Studies in Drug Discovery

Semaglutide (GLP-1 Agonist)[8]
  • Challenge: Native GLP-1 is rapidly degraded by DPP-4 enzymes (t½ ~ 2 mins).

  • Solution: Substitution of Ala8 with Aib (α-aminoisobutyric acid) .

  • Mechanism: Aib is a helix-inducer and sterically hindered hydrophobic residue. It prevents the DPP-4 enzyme from accessing the cleavage site at the N-terminus, extending the half-life to ~1 week (in combination with fatty acid acylation).

Icatibant (Bradykinin Receptor Antagonist)
  • Challenge: Need for a potent, selective antagonist for hereditary angioedema.

  • Solution: Incorporation of Tic (Tetrahydroisoquinoline-3-carboxylic acid) and Oic (Octahydroindole-2-carboxylic acid) .

  • Mechanism: These bicyclic, hydrophobic residues constrain the peptide backbone, locking it into a conformation that binds the B2 receptor with high affinity while preventing agonist activation.

Antimicrobial Peptides (e.g., C18G Variants)
  • Challenge: High hemolytic toxicity of naturally occurring AMPs.

  • Solution: Replacing Leucine with Norvaline (Nva) .

  • Mechanism: Nva provides a linear hydrophobic side chain that maintains bacterial membrane disruption but, due to slightly reduced bulk compared to Leu/Phe, decreases the disruption of zwitterionic mammalian membranes, improving the therapeutic index.

Part 5: References

  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. ResearchGate. (2025). Link

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry. PubMed Central. (2025). Link

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. (2025). Link

  • Fluorinated Amino Acids in Peptide Drugs. BOC Sciences. (2025).

  • Solid Phase Peptide Synthesis (SPPS) Explained. Bachem. (2023). Link

  • Utility of Fluorinated α-amino acids in Development of Therapeutic Peptides. PubMed. (2025). Link

  • Improving the Efficiency and Orthogonality of Genetic Code Expansion. PubMed Central. (2024). Link

Sources

Cbz-Protected D-Amino Acids for Peptidomimetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Rationale

In the landscape of drug discovery, peptides offer high potency and specificity but suffer from poor bioavailability and rapid enzymatic degradation. Peptidomimetics—specifically those utilizing D-amino acids and Cbz (Benzyloxycarbonyl) protection—provide a robust solution to these limitations.

This guide addresses the specific utility of Cbz-protected D-amino acids. Unlike the more common Fmoc or Boc strategies used in high-throughput Solid Phase Peptide Synthesis (SPPS), Cbz chemistry is indispensable for solution-phase synthesis , fragment condensation , and the design of retro-inverso peptides . The Cbz group provides unique orthogonality, stable to the acidic conditions of Boc removal and the basic conditions of Fmoc removal, making it a critical tool for complex side-chain manipulation.

The "Retro-Inverso" Paradigm

The primary driver for using D-amino acids is the construction of retro-inverso (RI) peptides .[1][2] By reversing the peptide sequence and inverting the stereochemistry (L to D), the side-chain topology of the parent peptide is preserved while the backbone amide bonds are inverted.[2] This renders the molecule unrecognizable to proteolytic enzymes (which are stereoselective for L-bonds) while maintaining biological affinity for the target receptor.

Part 2: Chemical Fundamentals & Orthogonality

The Cbz Protecting Group

The Carboxybenzyl (Cbz or Z) group protects the amine moiety as a carbamate.[3][4][5] Its stability profile is distinct, offering a "third dimension" of orthogonality in peptide synthesis.

Stability Matrix:

ConditionCbz StabilityInteraction Note
TFA (Trifluoroacetic acid) Stable Allows selective removal of Boc groups in the presence of Cbz.
Piperidine / Bases Stable Allows selective removal of Fmoc groups in the presence of Cbz.
H₂ / Pd-C Labile Primary deprotection method (Hydrogenolysis). Clean, neutral conditions.
HBr / AcOH Labile Alternative deprotection for sulfur-containing peptides (poison Pd cat.).
HF (anhydrous) Labile Cleaved during final global deprotection in Boc chemistry.
D-Amino Acid Stereochemistry

D-amino acids are the mirror image (enantiomers) of naturally occurring L-amino acids.[6]

  • Conformational Impact: They induce specific turn structures (e.g.,

    
    -turns) often required in peptidomimetics to lock bioactive conformations.
    
  • Racemization Risk: D-amino acids are susceptible to racemization (conversion back to L or DL mixtures) during activation and coupling, particularly under basic conditions or high temperatures. The urethane nature of the Cbz group significantly suppresses oxazolone formation, a primary mechanism of racemization, making Cbz-D-amino acids safer to activate than their N-acyl counterparts.

Part 3: Experimental Protocols

Protection: The Schotten-Baumann Protocol

The standard method for introducing the Cbz group to a free D-amino acid uses Benzyl Chloroformate (Cbz-Cl) under aqueous alkaline conditions.

Critical Control Point: pH control is vital.

  • pH < 8: Cbz-Cl hydrolyzes rapidly.

  • pH > 10: Risk of di-protection or racemization of the D-center.

Protocol:

  • Dissolution: Dissolve 10 mmol of the D-amino acid in 20 mL of 2N NaOH (or 10% Na₂CO₃) at 0°C.

  • Addition: Add 11 mmol (1.1 eq) of Cbz-Cl dropwise over 30 minutes. simultaneously, add 2N NaOH to maintain pH between 9.0 and 9.5.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Work-up:

    • Extract unreacted Cbz-Cl with diethyl ether (discard organic layer).

    • Acidify the aqueous layer carefully with 2N HCl to pH 2 (precipitates the product).

    • Extract the product into Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexane to ensure optical purity.

Deprotection Strategies

Two primary methods exist, chosen based on the peptide's sequence compatibility.

Method A: Catalytic Hydrogenolysis (Standard)

Best for: Peptides without Sulfur (Met, Cys) or unsaturated side chains.

  • Dissolve Cbz-peptide in Methanol or Ethanol.

  • Add 10% Pd/C catalyst (10-20% by weight of substrate).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2-4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate. Note: The byproduct is toluene (volatile) and CO₂ (gas), leaving the free amine.[3]

Method B: Acidolytic Cleavage (HBr/AcOH)

Best for: Sulfur-containing peptides or solid-phase applications.[7]

  • Dissolve Cbz-peptide in 33% HBr in Glacial Acetic Acid.

  • Stir at RT for 30-60 minutes.

  • Precipitate peptide by adding cold diethyl ether.

  • Centrifuge and wash with ether to remove benzyl bromide byproducts.

Part 4: Peptidomimetic Design Workflow

The following diagram illustrates the logic flow for converting a native L-peptide into a protease-resistant Retro-Inverso mimetic using Cbz-D-amino acids.

PeptidomimeticDesign cluster_logic Retro-Inverso Logic Target Biological Target (Receptor/Enzyme) Native Native L-Peptide (Susceptible to Proteolysis) Target->Native Screening Analysis Structural Analysis (Identify Critical Side Chains) Native->Analysis SAR Study Design Retro-Inverso Design (Reverse Seq + D-Amino Acids) Analysis->Design Topology Mapping Synthesis Synthesis via Cbz-D-AA (Solution Phase / Fragment) Design->Synthesis Cbz Protection Validation Bioassay & Stability Test Synthesis->Validation Deprotection Validation->Target Iterative Optimization L_Seq L-Seq: NH2 - R1 - R2 - R3 - COOH D_Seq RI-Seq: NH2 - dR3 - dR2 - dR1 - COOH L_Seq->D_Seq 1. Reverse Sequence 2. Invert Chirality

Caption: Workflow for translating a native L-peptide into a stable Retro-Inverso peptidomimetic.

Part 5: Troubleshooting & Optimization

Controlling Racemization

Racemization destroys the specific topology required for peptidomimetics.

  • Risk Factor: Activation of the carboxyl group (e.g., using EDC/NHS) can lead to oxazolone formation.

  • Mitigation:

    • Use HOBt or HOAt as additives during coupling.[7] These nucleophiles intercept the activated ester, preventing oxazolone formation.

    • Avoid base excess during coupling. Use weak bases like NMM (N-methylmorpholine) or DIEA only in stoichiometric amounts.

    • Self-Validation: Always check optical purity of the starting Cbz-D-AA via chiral HPLC or polarimetry before starting synthesis.

Solubility Issues

D-peptides often aggregate differently than L-peptides.

  • Solution: If the Cbz-protected intermediate is insoluble during synthesis, switch solvents to DMF or NMP. Cbz groups generally increase lipophilicity, which aids solubility in organic solvents compared to free zwitterions.

Hydrogenolysis Failures
  • Symptom: Reaction stalls.

  • Cause: Catalyst poisoning by Sulfur (Cys/Met) or amines.

  • Fix: Switch to Method B (HBr/AcOH) or use "Transfer Hydrogenation" (Pd/C + Cyclohexene or Ammonium Formate) which is often more robust.

References

  • Total-Synthesis.com. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction & Conditions. [Link]

  • LifeTein. D-Amino Acid Peptides & Retro-Inverso Strategies. [Link]

  • National Institutes of Health (PMC). Recent Applications of Retro-Inverso Peptides. [Link]

Sources

Steric Control of Peptide Conformation via 3-Methyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric and stereoelectronic impacts of 3-methyl substitution on peptide conformation. This analysis addresses two distinct structural contexts: 3-methylproline (3-MePro) , where the substitution occurs on the pyrrolidine ring, and


-methylated linear amino acids , where the "3-position" refers to the 

-carbon (

).

Technical Guide for Structural Biology & Peptidomimetic Design

Executive Summary

The introduction of a methyl group at the 3-position (C3) of an amino acid residue is a high-precision strategy for constraining the conformational ensemble of bioactive peptides. By exploiting the steric clash and gauche effects introduced by the 3-methyl group, researchers can lock specific backbone torsion angles (


) and side-chain rotamers (

).

This modification is primarily utilized to:

  • Bias Pyrrolidine Puckering: In prolines, 3-methylation dictates the

    
    -endo vs. 
    
    
    
    -exo equilibrium, directly influencing the cis/trans ratio of the preceding peptide bond.
  • Restrict Rotational Freedom: In linear residues,

    
    -methylation (C3) creates a "molecular anchor" that limits 
    
    
    
    rotation, stabilizing specific secondary structures like
    
    
    -sheets or helices.
  • Enhance Proteolytic Stability: Steric bulk at C3 shields the backbone amide from enzymatic hydrolysis.

Mechanistic Deep Dive: 3-Methylproline (3-MePro)

The most potent application of 3-methylation is in the modulation of proline ring mechanics. Proline is unique because its side chain is cyclized onto the backbone nitrogen, making the


 angle relatively fixed (

).[1] The 3-methyl group acts as a steric lever to tune the remaining flexibility.
The Stereochemical Switch: Cis vs. Trans Substitution

The conformational impact depends entirely on the stereochemistry of the methyl group relative to the carboxyl group (C1).

ConfigurationSteric InteractionRing Pucker PreferenceBackbone Effect (

)
cis-3-Methylproline Methyl group clashes with the C1-Carboxyl group.Stabilizes

-endo
(envelope down).
Restricts

to smaller values; favors cis amide bond formation.
trans-3-Methylproline Methyl group points away from C1; minimal clash.Shifts equilibrium toward

-exo
(envelope up).[2]
Allows extended conformations; favors trans amide bond.[3]
Impact on Amide Bond Isomerization ( )

The peptide bond preceding proline (


) can exist in cis or trans states.
  • Standard Proline:

    
     10–30% cis population in water.
    
  • cis-3-MePro: The steric bulk destabilizes the trans isomer by clashing with the preceding residue (

    
    ), shifting the equilibrium significantly toward the cis amide  form. This is critical for nucleating Type VI 
    
    
    
    -turns.
Visualization of Conformational Logic

The following diagram illustrates the decision logic for selecting a 3-MePro analogue based on the desired structural outcome.

G Start Target Conformation TurnType Turn / Loop Type? Start->TurnType cis_amide Require Cis-Amide (Type VI Turn) TurnType->cis_amide Sharp Turn trans_amide Require Trans-Amide (Type II Turn / Helix) TurnType->trans_amide Extended/Helix cis_3_Me Select cis-3-Methylproline (Stabilizes Cγ-endo) cis_amide->cis_3_Me Steric Clash drives Cis trans_3_Me Select trans-3-Methylproline (Stabilizes Cγ-exo) trans_amide->trans_3_Me Minimizes Clash Outcome1 High Cis-Content Compact Fold cis_3_Me->Outcome1 Outcome2 Polyproline II (PPII) or Extended Sheet trans_3_Me->Outcome2

Caption: Decision tree for selecting 3-methylproline stereoisomers to engineer specific peptide turns or secondary structures.

Mechanistic Deep Dive: Linear -Methyl Amino Acids

In linear amino acids (e.g.,


-methylphenylalanine), the 3-methyl group (at the 

-position) introduces a constraint on the side-chain torsion angle

(N-

-

-

).
The "Gauche" Effect and Rotamer Locking

The 3-methyl group restricts rotation around the


 bond due to steric interference with the backbone carbonyl and nitrogen.
  • Result: The side chain is confined to a single dominant rotamer (usually trans or gauche-), rather than averaging across three canonical rotamers (

    
    ).
    
  • Thermodynamic Consequence: This pre-organization reduces the entropic penalty of binding. When the peptide binds to its receptor, it does not need to "freeze" out flexible rotamers, leading to higher affinity (

    
     becomes more negative due to a smaller 
    
    
    
    penalty).
Impact on Backbone ( )

The restricted


 rotamer couples to the backbone. A bulky 3-methyl group creates a "wall" that prevents the backbone from exploring the entire Ramachandran space.
  • 
    -Branched Effect:  Similar to Valine and Isoleucine, synthetic 
    
    
    
    -methyl amino acids strongly favor
    
    
    -sheet
    over
    
    
    -helical conformations because the bulky side chain destabilizes the helix dipole and sterically clashes with the
    
    
    and
    
    
    residues in a helix.

Experimental Validation Protocols

To verify the steric effects of 3-methyl substitution, a combination of NMR and Circular Dichroism (CD) is required.

Protocol: NMR Analysis of Puckering and Amide Isomers

Objective: Determine the


-endo/exo ratio and 

amide population.
  • Sample Preparation: Dissolve 2-5 mg of peptide in 500

    
    L of 
    
    
    
    or
    
    
    .
  • Data Acquisition:

    • Run 1D

      
      H NMR to identify distinct spin systems (amide protons).
      
    • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.

  • Analysis:

    • Cis/Trans Check: Look for

      
       NOE cross-peaks (indicates cis) vs. 
      
      
      
      NOE cross-peaks (indicates trans).
    • Puckering Check: Analyze the coupling constants (

      
      ).
      
      • 
        -endo:  Large 
        
        
        
        (
        
        
        8-10 Hz).
      • 
        -exo:  Small 
        
        
        
        (
        
        
        2-4 Hz).
Protocol: Far-UV CD Spectroscopy

Objective: Assess secondary structure stability (e.g.,


-turn induction).
  • Preparation: Prepare 50

    
    M peptide solution in phosphate buffer (pH 7.4).
    
  • Scan Parameters: 190–250 nm, 20°C.

  • Interpretation:

    • Type II

      
      -Turn:  Positive band at ~225 nm, negative at ~205 nm.
      
    • Polyproline II (PPII): Strong negative band at ~205 nm, weak positive at ~228 nm.

    • Note: Compare the 3-methyl variant against the wild-type. A shift in ellipticity intensity indicates increased population of the folded state.

Synthesis Strategy: Installing the 3-Methyl Group

Direct synthesis of 3-methylated peptides often requires specialized building blocks.

Graphviz Workflow: Synthesis & Integration

Synthesis Precursor Glutamic Acid Derivative Cyclization Dieckmann Cyclization Precursor->Cyclization Ring Formation Methylation Stereoselective Methylation Cyclization->Methylation Introduce C3-Me Resolution Chiral Resolution Methylation->Resolution Isolate cis/trans SPPS Fmoc-SPPS Coupling Resolution->SPPS Integrate into Peptide

Caption: General synthetic route for accessing enantiopure 3-methylproline building blocks for solid-phase peptide synthesis (SPPS).

Critical Synthesis Note: During SPPS, the steric bulk of the 3-methyl group can retard coupling rates.

  • Recommendation: Use high-efficiency coupling reagents like HATU or COMU and perform double couplings.

  • Solvent: Use DMF/NMP mixtures to prevent aggregation.

References

  • Conformational Effects of 3-Substituted Prolines. MDPI. Available at: [Link]

  • Conformational Landscape of Substituted Prolines. NIH PubMed Central. Available at: [Link]

  • Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates. ChemRxiv. Available at: [Link]

  • Peptides Containing

    
    -Amino Acid Patterns. ACS Publications. Available at: [Link]
    
  • Peptide Backbone Composition and Protease Susceptibility. NIH. Available at: [Link]

Sources

Cbz-3-methyl-D-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-Cbz-3-methyl-D-phenylalanine , a specialized unnatural amino acid derivative used in peptide chemistry and drug discovery.

Executive Summary

N-Cbz-3-methyl-D-phenylalanine is a protected non-proteinogenic amino acid utilized primarily in the synthesis of protease-resistant peptides and peptidomimetics. The compound features a D-configuration at the


-carbon and a methyl substitution at the meta-position (3-position) of the phenyl ring. The N-terminus is protected by a Carbobenzyloxy (Cbz or Z) group, ensuring stability during solution-phase synthesis while remaining orthogonal to acid-labile protecting groups like Boc.

This derivative is critical for structure-activity relationship (SAR) studies, where the meta-methyl group probes hydrophobic pockets in receptor binding sites, and the D-configuration induces reverse-turn secondary structures or confers resistance to enzymatic degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The specific CAS number for the N-Cbz protected form is not widely indexed in public chemical registries, which often reference the parent amino acid. Researchers typically acquire the free amino acid and perform protection in situ or source it as a custom synthesis item.

Table 1: Chemical Specifications
PropertySpecification
Compound Name N-Cbz-3-methyl-D-phenylalanine
Synonyms Z-D-Phe(3-Me)-OH; N-Benzyloxycarbonyl-3-methyl-D-phenylalanine
Parent Amino Acid CAS 114926-39-5 (3-methyl-D-phenylalanine / H-D-Phe(3-Me)-OH)
Molecular Formula

Molecular Weight 313.35 g/mol
Chirality D-isomer (

-configuration at

-carbon)
Physical State White to off-white powder
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in water
Purity Standard

(HPLC)
Structural Analysis

The molecule consists of three distinct functional domains:

  • Protecting Group: The Cbz group (benzyl carbamate) protects the

    
    -amine, cleavable via catalytic hydrogenolysis (
    
    
    
    ) or strong acids (HBr/AcOH), but stable to TFA.
  • Chiral Center: The D-configuration serves as a stereochemical probe, often used to arrest peptide folding or mimic

    
    -turns.
    
  • Side Chain: The 3-methylphenyl group adds steric bulk and lipophilicity compared to native phenylalanine, affecting

    
    -stacking interactions.
    

Structure Figure 1: Structural Connectivity of N-Cbz-3-methyl-D-phenylalanine Cbz Cbz Group (Carbobenzyloxy) Amine NH (Amide) Cbz->Amine Protects AlphaC α-Carbon (D-Config) Amine->AlphaC Carboxyl COOH (Carboxylic Acid) AlphaC->Carboxyl SideChain Side Chain (CH2-Phenyl) AlphaC->SideChain MetaMethyl 3-Methyl Group (Meta-substitution) SideChain->MetaMethyl Substituted at C3

Synthetic Utility & Applications

Role in Drug Development
  • Conformational Constraint: The introduction of the D-isomer disrupts the natural left-handed helix of L-peptides, often stabilizing specific turns (e.g.,

    
    -hairpins) required for receptor recognition.
    
  • Metabolic Stability: Peptide bonds involving D-amino acids are generally resistant to hydrolysis by endogenous proteases (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic candidates.

  • Hydrophobic Probing: The meta-methyl group increases the volume of the aromatic ring, allowing medicinal chemists to probe the size and shape of hydrophobic binding pockets (e.g., in GPCRs or kinase active sites).

Synthesis Protocol: Cbz Protection

Since the Cbz-protected form is often prepared from the free acid, the following standard Schotten-Baumann protocol is recommended for high-yield synthesis.

Reagents:

  • Starting Material: 3-methyl-D-phenylalanine (CAS 114926-39-5).

  • Reagent: Benzyl chloroformate (Cbz-Cl).

  • Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).
    
  • Solvent: Water/Dioxane or Water/Acetone (1:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-methyl-D-phenylalanine (1.0 eq) in 2N NaOH (2.0 eq) at

    
    .
    
  • Addition: Dropwise addition of Benzyl chloroformate (1.1 eq) over 30 minutes while maintaining pH > 9 using additional base.

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Work-up: Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl). Acidify the aqueous phase to pH 2 with 2N HCl.

  • Extraction: Extract the precipitated product into Ethyl Acetate (EtOAc).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    

Synthesis Figure 2: Synthesis Pathway via Schotten-Baumann Conditions Start Start: 3-methyl-D-phenylalanine (CAS 114926-39-5) Step1 Dissolve in 2N NaOH (0°C, pH > 9) Start->Step1 Step2 Add Benzyl Chloroformate (Cbz-Cl) Dropwise Step1->Step2 Step3 Reaction: Schotten-Baumann Nucleophilic Acyl Substitution Step2->Step3 Step4 Acidify to pH 2 (HCl) Precipitate Product Step3->Step4 End Final Product: N-Cbz-3-methyl-D-phenylalanine (Yield > 85%) Step4->End

Characterization & Quality Control

To ensure the integrity of the compound for sensitive biological assays, the following analytical parameters must be verified.

NMR Spectroscopy ( or )
  • Methyl Group: distinct singlet at

    
     ppm.
    
  • 
    -Proton:  Multiplet at 
    
    
    
    ppm.
  • Cbz Aromatics: Multiplet at

    
     ppm (5 protons).
    
  • Side Chain Aromatics: Multiplet at

    
     ppm (4 protons). The pattern will differ from unsubstituted phenylalanine due to the meta-substitution.
    
HPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% TFA gradient).

  • Retention Time: Expect a longer retention time compared to Cbz-D-Phe-OH due to the increased lipophilicity of the methyl group.

References

  • PubChem. (n.d.). 3-Methyl-D-phenylalanine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Technical Guide: Stability and Application of Benzyloxycarbonyl (Cbz) in D-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Guardian of Chirality

In the synthesis of D-amino acid-containing peptides—often pursued for their resistance to proteolytic degradation and enhanced metabolic stability—the choice of protecting group is not merely about temporary masking; it is about stereochemical preservation.

While the Benzyloxycarbonyl (Cbz or Z) group exhibits identical chemical stability on D-enantiomers as it does on L-enantiomers, its strategic value lies in its unique ability to suppress racemization during the activation and coupling steps. Unlike simple acyl groups (e.g., acetyl, benzoyl), the Cbz carbamate structure prevents the formation of the oxazolone intermediate, the primary culprit in the loss of optical purity.

This guide details the stability profile, mechanistic advantages, and validated protocols for utilizing Cbz in the synthesis of high-purity D-peptides.

Chemical Stability Profile

The Cbz group functions as a carbamate, offering a stability profile that is orthogonal to both mild acid-labile (Boc) and base-labile (Fmoc) groups.[1]

Stability Matrix
ConditionStability StatusContext & Mechanism
Bases High Stable to dilute NaOH, amines (piperidine, Et3N). Resistant to hydrolysis under mild basic conditions used for Fmoc removal.
Acids (Mild) High Stable to TFA (neat), dilute HCl. Allows for selective cleavage of Boc groups in the presence of Cbz.
Acids (Strong) Low Cleaved by HBr/AcOH, HF, and TFMSA. Protonation of the carbonyl oxygen leads to alkyl-oxygen cleavage.
Hydrogenolysis Low (Labile) Primary Deprotection Route. Cleaved by H₂/Pd-C. Cleanest method for D-amino acids as it avoids harsh acids.
Nucleophiles High Resistant to most nucleophilic attacks, making it safer than esters during side-chain modifications.
Reducing Agents Variable Stable to NaBH₄. Unstable to LiAlH₄ (reduces to N-methyl group).

The Stereochemical Advantage: Racemization Control

The critical reason to employ Cbz for D-amino acids is the suppression of racemization during coupling.

The Mechanism of Protection

When an N-acyl amino acid (e.g., Acetyl-D-Phe) is activated, it readily cyclizes to form an oxazolone (azlactone) . This intermediate has an acidic proton at the C-alpha position. Base-catalyzed removal of this proton leads to a planar enolate, destroying chirality.

Cbz Protection (Urethane): The oxygen atom in the urethane linkage reduces the nucleophilicity of the carbonyl oxygen, drastically increasing the energy barrier for oxazolone formation. Consequently, the D-configuration is preserved even during activation with carbodiimides (DCC/DIC).

Visualization: Racemization Pathways

RacemizationPathways Start_Acyl N-Acyl-D-Amino Acid (High Risk) Activated_Acyl Activated Species (O-Acylurea) Start_Acyl->Activated_Acyl Activation (DCC) Start_Cbz N-Cbz-D-Amino Acid (Low Risk) Activated_Cbz Activated Species (O-Acylurea) Start_Cbz->Activated_Cbz Activation (DCC) Oxazolone Oxazolone (Azlactone) Activated_Acyl->Oxazolone Fast Cyclization Activated_Cbz->Oxazolone Blocked by Urethane Oxygen Product_Pure Pure D-Peptide (Stereopure) Activated_Cbz->Product_Pure Direct Coupling Enol Planar Enolate (Achiral) Oxazolone->Enol Base (-H+) Product_Racemic Racemic Product (DL-Peptide) Enol->Product_Racemic Coupling

Figure 1: Comparative pathway showing how Cbz (Urethane) protection blocks the oxazolone formation pathway common in N-acyl derivatives, preserving the D-configuration.

Validated Experimental Protocols

Protocol A: Cbz Protection (Schotten-Baumann Conditions)

Best for: Introduction of Cbz to free D-amino acids.

Reagents: Benzyl chloroformate (Cbz-Cl), NaOH (2M), D-Amino Acid.

  • Dissolution: Dissolve D-amino acid (10 mmol) in 2M NaOH (10 mL) at 0°C.

  • Addition: Add Cbz-Cl (11 mmol) dropwise over 30 minutes while simultaneously adding 2M NaOH to maintain pH between 9–10.

    • Critical Check: Use a pH meter or phenolphthalein. If pH drops below 8, Cbz-Cl hydrolyzes; if >11, di-protection or racemization risk increases slightly.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1N HCl (precipitates the product).

  • Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Protocol B: Deprotection via Hydrogenolysis (Gold Standard)

Best for: Preserving D-chirality and avoiding acid-catalyzed side reactions.

Reagents: Pd/C (10% wt), H₂ gas (balloon or Parr shaker), Methanol/Ethanol.

  • Setup: Dissolve Cbz-D-peptide (1 mmol) in MeOH (10 mL). Flush the flask with Nitrogen.

  • Catalyst: Carefully add 10% Pd/C (10-20% by weight of substrate). Caution: Pyrophoric when dry.

  • Hydrogenation: Purge system with H₂ gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) for 2–4 hours.

    • Monitoring: Monitor by TLC (disappearance of UV active spot) or LC-MS.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Finish: Evaporate solvent. The free amine is obtained quantitatively as a solid or oil.

Protocol C: Deprotection via Acidolysis (HBr/AcOH)

Best for: Solid-phase synthesis or when benzyl esters must also be cleaved.

Reagents: 33% HBr in Glacial Acetic Acid.

  • Reaction: Dissolve Cbz-D-peptide in 33% HBr/AcOH (5 mL per gram).

  • Time: Stir at Room Temperature for 30–60 minutes.

    • Note: Evolution of CO₂ and Benzyl Bromide (lachrymator) occurs.

  • Precipitation: Pour the reaction mixture into cold diethyl ether. The peptide hydrobromide salt will precipitate.

  • Wash: Centrifuge/filter and wash extensively with ether to remove benzyl bromide.

Strategic Orthogonality in D-Peptide Synthesis

When designing complex D-peptides (e.g., retro-inverso peptides), Cbz serves as a semi-permanent protecting group that survives the transient deprotection cycles of other groups.

Orthogonality cluster_0 Orthogonal System Boc Boc Group (Acid Labile) Reagent_TFA TFA (50%) Boc->Reagent_TFA Cleaved Reagent_Pip Piperidine (20%) Boc->Reagent_Pip Stable Reagent_H2 H2 / Pd-C Boc->Reagent_H2 Stable Fmoc Fmoc Group (Base Labile) Fmoc->Reagent_TFA Stable Fmoc->Reagent_Pip Cleaved Fmoc->Reagent_H2 Stable Cbz Cbz Group (Hydrogenolysis/Strong Acid) Cbz->Reagent_TFA Stable Cbz->Reagent_Pip Stable Cbz->Reagent_H2 Cleaved

Figure 2: Orthogonality map demonstrating how Cbz enables selective deprotection strategies alongside Boc and Fmoc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Hydrogenolysis Catalyst Poisoning (Sulfur)If Cys/Met are present, Pd/C is poisoned. Use liquid NH₃/Na or HBr/AcOH instead.
Racemization Detected High pH during protectionEnsure pH does not exceed 10 during Schotten-Baumann reaction. Use NaHCO₃ buffer.[2]
Incomplete Acidolysis Old HBr ReagentHBr in AcOH degrades over time. Use fresh reagent or add scavengers (thioanisole) if carbocations are re-attaching.
Side Product (Benzyl) Benzyl Cation attackDuring acidolysis, the benzyl cation may attack Trp/Tyr rings. Add scavengers (anisole/thioanisole).

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Chapter on Protection for the Amino Group).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses racemization suppression).

  • Miyazawa, T. (1999). Synthesis of D-Amino Acid Peptides. Amino Acids, 17, 291-300. (Specific context on D-amino acid stability).

Sources

Methodological & Application

Mastering the Challenge: A Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, into peptide sequences is a powerful strategy in medicinal chemistry. These modifications can enforce specific conformations, enhance proteolytic stability, and improve pharmacokinetic profiles. However, the bulky nature of these amino acids presents a significant synthetic challenge, often leading to slow and incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore paramount to the success of these demanding syntheses. This guide provides an in-depth exploration of the most effective coupling reagents for sterically hindered amino acids, detailing their mechanisms of action, providing field-proven protocols, and offering a comparative analysis to empower researchers in overcoming these synthetic hurdles.

The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[1][2] Steric hindrance, arising from bulky side chains or N-alkylation on either the incoming amino acid or the N-terminal of the growing peptide chain, can severely impede this reaction. This obstruction can lead to a number of undesirable outcomes, including:

  • Low coupling yields: The reaction may not proceed to completion, resulting in truncated peptide sequences.

  • Racemization: Harsh reaction conditions required to force the coupling can lead to the loss of stereochemical integrity at the chiral center of the amino acid.[3]

  • Side reactions: The use of highly reactive reagents or prolonged reaction times can increase the incidence of unwanted chemical modifications.

To overcome these challenges, a range of powerful coupling reagents have been developed. These reagents function by converting the carboxylic acid into a highly reactive intermediate that is more susceptible to nucleophilic attack, even by a sterically hindered amine.

A Comparative Overview of High-Performance Coupling Reagents

The modern peptide chemist has an arsenal of coupling reagents at their disposal. For sterically demanding couplings, the most effective reagents fall into two major classes: phosphonium salts and aminium/uronium salts .[4][5]

Reagent ClassExamplesMechanism of ActionKey AdvantagesPotential Disadvantages
Phosphonium Salts BOP, PyBOP, PyAOPActivation occurs at the phosphorus atom, forming a reactive phosphonium ester.[5]Generally "cleaner" reactions with no risk of guanidinylation. Can be used in excess to drive slow reactions to completion.[4]First-generation reagent (BOP) produces a carcinogenic byproduct (HMPA). Can be more expensive.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUActivation occurs at a carbon atom, forming a highly reactive O-acylisouronium species.[5]Often more cost-effective. High reactivity and rapid coupling kinetics.Can cause guanidinylation of the N-terminal amine if used in excess, leading to chain termination.[4] Some have limited stability in solution.
The Premier League of Coupling Reagents: A Closer Look

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for difficult sequences. Its efficacy stems from the formation of a highly reactive OAt-active ester, facilitated by the presence of 7-aza-1-hydroxybenzotriazole (HOAt). The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction, further enhancing its rate.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers performance comparable, and in some cases superior, to HATU.[3][6] It is based on the non-explosive and less allergenic OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[3][7] A key advantage of COMU is its high solubility and the fact that it performs exceptionally well with only one equivalent of base, which can help to reduce racemization.[3][4]

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly effective phosphonium salt reagent, particularly for coupling N-methylated amino acids.[1] As a phosphonium salt, it does not carry the risk of guanidinylation, making it a "cleaner" option, especially for fragment condensations or cyclizations where an excess of reagent may be required.[1][4]

The following table provides a comparative summary of the performance of these leading reagents in sterically hindered couplings.

Coupling ReagentTypical Sterically Hindered ApplicationReported YieldsRacemization LevelsKey Considerations
HATU Aib-Aib, N-methylated amino acids>95% for challenging bonds[8]Low, due to HOAt leaving group[8]Considered the "gold standard" but can be more expensive.
COMU Aib-Aib, Val-ValSuperior to HATU in some cases, especially with 1 eq. of base.[6]Reduced epimerization compared to HBTU/HATU.[4]Safer profile, byproducts are water-soluble.[4]
PyAOP N-methylated amino acids, fragment condensationHighLowNo risk of guanidinylation.[1]

Mechanistic Insights into Amide Bond Formation

Understanding the mechanism by which these reagents activate the carboxylic acid is crucial for optimizing reaction conditions and troubleshooting.

HATU-Mediated Coupling

The HATU-mediated coupling proceeds through a stepwise activation and coupling cascade.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Intermediate1 O-acyl(tetramethyl)isouronium salt RCOO->Intermediate1 Nucleophilic Attack HATU HATU HATU->Intermediate1 ActiveEster OAt-active ester Intermediate1->ActiveEster Attack by HOAt⁻ Tetramethylurea Tetramethylurea Intermediate1->Tetramethylurea HOAt_ion HOAt⁻ HOAt_ion->Intermediate1 Amide Amide (R-CONHR') ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack HOAt_product HOAt Amide->HOAt_product

Caption: HATU-mediated amide bond formation workflow.

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Formation of the Isouronium Salt: The carboxylate anion attacks the electrophilic carbon of the HATU reagent, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Generation of the Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt to yield the key OAt-active ester and tetramethylurea as a byproduct.

  • Amide Bond Formation: The incoming amine nucleophilically attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and releasing HOAt.

COMU-Mediated Coupling

The mechanism for COMU is analogous to other uronium salts, but with Oxyma as the leaving group.

COMU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Intermediate O-acylisouronium salt RCOO->Intermediate Nucleophilic Attack COMU COMU COMU->Intermediate ActiveEster Oxyma-active ester Intermediate->ActiveEster Attack by Oxyma⁻ Byproduct Morpholino-based urea Intermediate->Byproduct Oxyma_ion Oxyma⁻ Oxyma_ion->Intermediate Amide Amide (R-CONHR') ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack Oxyma_product Oxyma Amide->Oxyma_product

Caption: COMU-mediated amide bond formation workflow.

The reaction proceeds via the formation of a highly reactive Oxyma-ester, which is then readily attacked by the amine. The byproducts of the reaction are water-soluble, which simplifies purification, particularly in solution-phase synthesis.[7]

Experimental Protocols

The following protocols provide a starting point for the use of HATU, COMU, and PyAOP in solid-phase peptide synthesis (SPPS). It is important to note that optimization of stoichiometry, reaction times, and temperature may be necessary for particularly challenging sequences.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general cycle for Fmoc-based SPPS.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of next Fmoc-Amino Acid (with Coupling Reagent and Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Deprotection and Cleavage from Resin repeat->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: General workflow for Fmoc-based SPPS.

Protocol 1: HATU-Mediated Coupling of Sterically Hindered Amino Acids

This protocol is suitable for coupling sterically hindered amino acids, including N-methylated residues.

Materials:

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform Fmoc deprotection using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

  • Activation: Add DIPEA (6-8 equivalents) to the amino acid/HATU solution. Allow the activation to proceed for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours. For extremely hindered couplings, such as Aib-Aib, a double coupling (repeating steps 2-4) or an extended reaction time (up to 24 hours) may be necessary.[9][10]

  • Monitoring the Coupling: For standard amino acids, the completion of the coupling can be monitored using a Kaiser test. Note that the Kaiser test is unreliable for N-methylated amines; a bromophenol blue test is a suitable alternative.[10]

  • Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 2: COMU-Mediated Coupling in SPPS

This protocol is particularly useful for hindered couplings and offers a safer alternative to benzotriazole-based reagents.

Materials:

  • Fmoc-protected amino acid

  • COMU

  • DIPEA

  • DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Activation and Coupling:

    • In a reaction vessel, combine the Fmoc-protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.[9]

    • Add this solution to the deprotected resin.

    • Agitate the reaction for 30 minutes to 1 hour. For highly hindered residues, a double coupling may be required.[11]

  • Monitoring and Washing: Monitor the reaction as described in Protocol 1 and wash the resin thoroughly with DMF upon completion.

Protocol 3: PyAOP-Mediated Coupling of N-Methylated Amino Acids

This protocol is optimized for the challenging coupling of N-methylated amino acids.

Materials:

  • Fmoc-N-methylated amino acid

  • PyAOP

  • DIPEA

  • DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the standard procedure for resin swelling and Fmoc deprotection.

  • Coupling Solution Preparation: Dissolve the Fmoc-N-methylated amino acid (1.1 equivalents) in DMF and add it to the resin.

  • Coupling: Add a 1.0 M solution of PyAOP in DMF (1.1 equivalents) followed by DIPEA (2.2 equivalents).

  • Reaction: Agitate the mixture for 10-60 minutes, monitoring the reaction by a bromophenol blue test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Troubleshooting Guide for Difficult Couplings

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete Coupling 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the current conditions. 3. Peptide aggregation on the resin.1. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU). 2. Increase reaction time (e.g., to 4 hours or overnight). Consider a double coupling. Gentle heating may also be beneficial. 3. Use a resin with a lower loading capacity. Incorporate "difficult sequence"-disrupting strategies, such as the use of pseudoproline dipeptides.
Racemization 1. The base is too strong or used in excess. 2. Over-activation of the amino acid. 3. High reaction temperatures.1. Use a more sterically hindered and less nucleophilic base like DIPEA or collidine. Use the minimum necessary amount of base. 2. Minimize pre-activation times. 3. Perform the coupling at room temperature or 0°C if possible.
Guanidinylation of N-terminus Use of excess aminium/uronium reagent (e.g., HATU, HBTU) relative to the carboxylic acid.[4]1. Use a slight excess of the amino acid relative to the coupling reagent. 2. Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP) which does not cause this side reaction.[4]

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is a testament to the power of modern peptide chemistry. By understanding the underlying principles of steric hindrance and the mechanisms of high-performance coupling reagents, researchers can navigate these challenging synthetic landscapes. Reagents such as HATU, COMU, and PyAOP have proven to be invaluable tools, each with its own set of advantages. The choice of reagent, coupled with careful optimization of reaction conditions and a systematic approach to troubleshooting, will ultimately pave the way for the creation of novel and complex peptides with enhanced therapeutic potential.

References

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416.
  • Online Inhibitor. (2025). HATU: Premier Peptide Coupling Reagent for High-Yield Synthesis.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 563-589.
  • Hood, C. A., Fuentes, G., Patel, H., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
  • Lee, Y. S. (2011). Recent development of peptide coupling reagents in organic synthesis. Archives of Pharmacal Research, 34(5), 721-737.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 67(21), 7517-7519.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from a relevant company blog or technical note.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
  • CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS.
  • Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425.
  • Luxembourg Bio Technologies. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
  • BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.

Sources

optimizing solvent systems for hydrophobic amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The synthesis of hydrophobic peptide sequences (e.g., transmembrane domains, amyloidogenic regions) is frequently hindered by "on-resin aggregation."[1] This phenomenon occurs when the growing peptide chain forms intermolecular hydrogen bonds (typically


-sheets) that overcome the solvation energy provided by standard solvents like DMF. This results in steric shielding of the N-terminal amine, leading to incomplete coupling and deletion sequences.

This guide moves beyond standard protocols to detail high-performance solvent systems—including "Magic Mixtures," fluorinated alcohols, and chaotropic salt additives—specifically engineered to disrupt these secondary structures and restore synthetic efficiency.

Mechanistic Insight: The Solvation-Aggregation Competition

To optimize coupling, one must understand the thermodynamic competition between peptide-peptide interactions (aggregation) and peptide-solvent interactions (solvation).

  • The Problem (Aggregation): Hydrophobic residues (Val, Ile, Leu, Ala, Phe) promote

    
    -sheet formation via inter-chain hydrogen bonding. Standard polar aprotic solvents (DMF, NMP) are good hydrogen bond acceptors but poor donors; they cannot effectively compete with the peptide's internal hydrogen bond network.
    
  • The Solution (Disruption): Effective solvent systems for difficult sequences must possess Hydrogen Bond Donating (HBD) capacity or high chaotropicity to break inter-chain networks.

Visualization: Solvation vs. Aggregation

AggregationMechanism Peptide Growing Peptide Chain (Hydrophobic) Agg Beta-Sheet Aggregates (Insoluble/Unreactive) Peptide->Agg Inter-chain H-bonding Solv_DMF Standard Solvent (DMF) (H-Bond Acceptor Only) Agg->Solv_DMF Resists Solvation Solv_Adv Advanced Solvent System (H-Bond Donor + Chaotrope) Agg->Solv_Adv Disrupts H-bonds Solv_DMF->Peptide Weak Interaction Free Solvated/Reactive Amine Solv_Adv->Free Restores Accessibility

Figure 1: Mechanism of solvent-mediated aggregation disruption. Advanced solvents actively break inter-chain H-bonds.

Solvent System Hierarchy & Selection

Do not default to DMF. Use the following hierarchy based on sequence difficulty (measured by average hydrophobicity or GRAVY score).

Solvent SystemCompositionMechanismBest For
Standard DMF or NMPPolar Aprotic SolvationStandard sequences; NMP is superior to DMF for moderate hydrophobicity.
The "Magic Mixture" DCM / DMF / NMP (1:1:1)Polarity Balance + SwellingModerate aggregation; sequences with mixed polarity but poor solubility.
Chaotropic Additive 0.4M LiCl or KSCN in DMFH-bond Network Disruption"Difficult" sequences (e.g., Val/Ile stretches) where standard coupling fails.
Fluorinated System 10-20% HFIP or TFE in DCMStrong H-Bond DonorExtreme aggregation; Amyloid-like sequences; Cleavage of protected fragments.
Green Alternative GVL (Gamma-Valerolactone) or 2-MeTHFBinary Green MixturesSustainability goals; often requires elevated temperature (T > 60°C).

Experimental Protocols

Protocol A: The "Magic Mixture" Strategy

For sequences exhibiting moderate aggregation or resin shrinking.

Rationale: Dichloromethane (DCM) provides excellent resin swelling (polystyrene core), while NMP and DMF provide polarity. This balance often re-solvates collapsed resin beads.

  • Preparation:

    • Mix DCM : DMF : NMP in a 1:1:1 volumetric ratio.

    • Optional: Add 1% Triton X-100 to further reduce surface tension.

  • Coupling Step:

    • Dissolve Amino Acid (4-5 eq) and Coupling Reagent (e.g., HATU/DIC) in the Magic Mixture.

    • Note: Activation kinetics may be slower in DCM-heavy mixtures. Increase coupling time by 50-100% (e.g., 60 min → 90-120 min).

  • Washing:

    • Alternating washes of DCM and DMF are critical to remove the mixed solvent completely before deprotection.

Protocol B: Chaotropic Salt Assisted Coupling

For "Difficult Sequences" (e.g., poly-Alanine, poly-Valine).

Rationale: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) are chaotropes that disrupt the ordered water/solvent structure and interfere with peptide hydrogen bonding.

  • Stock Solution Preparation:

    • Weigh dry LiCl (anhydrous) to prepare a 0.8M stock solution in DMF.

    • Note: LiCl dissolves slowly and is hygroscopic. Stir under dry nitrogen/argon for 1-2 hours until fully dissolved.

  • Coupling Mixture:

    • Dilute the stock 1:1 with the amino acid/activator solution to achieve a final concentration of 0.4M LiCl .

    • Perform the coupling reaction at room temperature or slightly elevated temperature (40-50°C).

  • Wash Protocol (Critical):

    • Salts can precipitate or interfere with cleavage if not removed.

    • Wash 3x with DMF.[2][3]

    • Wash 3x with 10% water in DMF (to dissolve residual salt).

    • Wash 3x with pure DMF.

    • Wash 3x with DCM.[2]

Protocol C: Fluorinated Solvent (HFIP/TFE) System

For extreme aggregation or "brick-dust" peptides.

Rationale: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are potent hydrogen bond donors. They competitively hydrogen bond to the peptide backbone carbonyls, breaking the inter-chain


-sheets.

Warning: HFIP is acidic and can prematurely cleave highly acid-sensitive resins (e.g., 2-Chlorotrityl) if used in high concentration or for prolonged periods.

  • Solvent System:

    • Mixture: 20% HFIP in DCM (v/v).

    • Alternative: 100% TFE (less aggressive than HFIP, but weaker).

  • Coupling:

    • Use DIC/Oxyma as the coupling chemistry. Avoid basic activators (like HATU/DIEA) if possible, as the acidic solvent can neutralize the base. If HATU is required, increase the base (DIEA) equivalents, but be cautious of racemization.

    • Recommended: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure in 20% HFIP/DCM.

  • Procedure:

    • Pre-swell resin in DCM.[2]

    • Add the activated amino acid solution in the fluorinated solvent.

    • Couple for 2-4 hours.

    • Wash immediately with DCM and DMF to remove HFIP traces.

Workflow Optimization Diagram

Use this decision tree to determine the optimal solvent intervention for your specific synthesis challenge.

SolventOptimization Start Start Synthesis (Standard DMF/NMP) Check Monitoring: Kaiser Test / UPLC-MS Start->Check Pass Coupling >99%? Proceed Check->Pass Yes Fail Incomplete Coupling (Aggregation Suspected) Check->Fail No Decision1 Step 1: Switch Solvent Use Magic Mixture (DCM/DMF/NMP) Fail->Decision1 Check2 Re-Test Coupling Decision1->Check2 Check2->Pass Success Decision2 Step 2: Add Chaotrope 0.4M LiCl in DMF Check2->Decision2 Fail Decision3 Step 3: Fluorinated Solvents 20% HFIP in DCM (Use DIC/Oxyma) Decision2->Decision3 If Fail Heat Step 4: Thermal Energy Microwave (75-90°C) Decision3->Heat If Fail

Figure 2: Step-wise optimization workflow for rescuing difficult peptide couplings.

References

  • Vertex AI Search. (2023).[4] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (NIH).[2] Link

  • Vertex AI Search. (2023).[4] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Application Notes. Link

  • Vertex AI Search. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Guides. Link

  • Vertex AI Search. (2023). Effect of Hexafluoroisopropanol on the Thermodynamics of Peptide Secondary Structure Formation. Journal of the American Chemical Society. Link

  • Vertex AI Search. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems. ResearchGate. Link

Sources

Application Note: Enhancing Peptide Metabolic Stability Through Site-Specific Incorporation of 3-methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to poor metabolic stability and short in vivo half-lives.[1][2] A robust strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids designed to sterically block the action of proteases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-methyl-D-Phenylalanine (3-methyl-D-Phe) to significantly enhance the metabolic stability of therapeutic peptide candidates. We will explore the underlying mechanism of action and provide comprehensive, step-by-step protocols for the solid-phase synthesis of modified peptides and the subsequent in vitro assessment of their stability in plasma.

The Challenge: Proteolytic Vulnerability of Peptides

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a host of endogenous proteases and peptidases.[3] This rapid degradation, particularly in the gastrointestinal tract, blood plasma, and target tissues, is a primary obstacle in peptide drug development, limiting oral bioavailability and requiring frequent administration.[2][4] Key degradation pathways include hydrolysis, deamidation, and oxidation, with enzymatic proteolysis being the most significant barrier to maintaining therapeutic concentrations. Strategies to mitigate this vulnerability are therefore critical for advancing peptide-based therapeutics.

The Solution: Steric Shielding with 3-methyl-D-Phe

The incorporation of unnatural amino acids is a proven method to improve the pharmacokinetic properties of peptides.[5] 3-methyl-D-Phe is a particularly effective building block that confers stability through a dual-mechanism approach:

  • D-Configuration: Proteases are highly stereospecific and primarily recognize L-amino acid residues. The substitution with a D-amino acid at a cleavage-prone site disrupts the required stereochemistry for enzyme-substrate binding, thereby inhibiting proteolysis.[5]

  • Methyl Group Steric Hindrance: The addition of a methyl group to the phenyl ring introduces significant steric bulk.[6] This "magic methyl" effect physically obstructs the active site of proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds.[7][8][9]

This combined strategy not only protects the immediate vicinity of the modification but can also induce conformational changes that further stabilize the peptide backbone.[1]

Mechanism_of_Action cluster_0 Native Peptide (L-Phe) cluster_1 Modified Peptide (3-methyl-D-Phe) peptide1 ...-Ala-Gly-Phe-Leu-... cleavage1 Cleaved Peptide Fragments peptide1->cleavage1 Recognized & Cleaved protease1 Protease protease1->peptide1 Binds peptide2 peptide2 blocked Intact Peptide peptide2->blocked Metabolically Stable protease2 Protease protease2->peptide2 Binding Hindered

Figure 1: Steric hindrance by 3-methyl-D-Phe prevents protease binding and cleavage.

Part I: Protocol for Incorporating 3-methyl-D-Phe via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides and incorporating unnatural amino acids.[10] The following protocol outlines the key steps using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow start Start with Rink Amide Resin swell 1. Swell Resin (e.g., in DMF) start->swell deprotect1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple_natural 4. Couple Natural Fmoc-AA (HBTU/DIEA) wash1->couple_natural wash2 5. Wash couple_natural->wash2 repeat_loop Repeat Steps 2-5 for each natural AA wash2->repeat_loop deprotect2 6. Fmoc Deprotection repeat_loop->deprotect2 wash3 7. Wash deprotect2->wash3 couple_uaa 8. Couple Fmoc-3-methyl-D-Phe-OH (Stronger coupling may be needed, e.g., HATU/DIEA) wash3->couple_uaa wash4 9. Wash couple_uaa->wash4 continue_synthesis 10. Continue Synthesis (Repeat steps 2-5 for remaining AAs) wash4->continue_synthesis final_deprotect 11. Final Fmoc Deprotection continue_synthesis->final_deprotect wash5 12. Wash final_deprotect->wash5 cleave 13. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail with scavengers) wash5->cleave precipitate 14. Precipitate & Purify (Cold Ether, HPLC) cleave->precipitate end Lyophilized Peptide precipitate->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an unnatural amino acid.
Detailed Steps:
  • Resin Preparation:

    • Place the appropriate amount of Rink Amide resin (for a C-terminal amide) into a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 15-30 minutes.[11] Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes, drain, and repeat once.

    • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard):

    • For standard L-amino acids, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (0.95 eq of AA) and an amine base like N,N-Diisopropylethylamine (DIEA) (2 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion using a Kaiser test.[11]

  • Incorporation of Fmoc-3-methyl-D-Phe-OH:

    • Causality: Due to the steric hindrance of the 3-methyl group, the coupling reaction can be sluggish.[10] Therefore, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended to ensure a high coupling efficiency.

    • Protocol:

      • Dissolve Fmoc-3-methyl-D-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

      • Add the solution to the deprotected resin.

      • Agitate for 2-4 hours at room temperature. A second coupling may be performed if the Kaiser test is positive.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-3 for all subsequent standard amino acids in your sequence.

  • Cleavage and Global Deprotection:

    • After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[12]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).

Part II: Protocol for In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to determine the half-life (t½) of the native and modified peptides in human plasma. The comparison between the two will quantitatively demonstrate the stabilizing effect of the 3-methyl-D-Phe substitution.[13]

Stability_Assay_Workflow start Prepare Peptide Stock Solutions (Native and Modified) pre_warm 1. Pre-warm Human Plasma to 37°C start->pre_warm spike 2. Spike Peptides into Plasma (Final concentration e.g., 1-10 µM) pre_warm->spike incubate 3. Incubate at 37°C spike->incubate timepoint 4. Sample at Timepoints (e.g., 0, 15, 30, 60, 120, 240 min) incubate->timepoint quench 5. Quench Reaction (Add sample to cold Acetonitrile with Internal Standard) timepoint->quench precipitate 6. Protein Precipitation (Vortex & Centrifuge) quench->precipitate supernatant 7. Collect Supernatant precipitate->supernatant analyze 8. LC-MS/MS Analysis supernatant->analyze data 9. Quantify Remaining Peptide analyze->data calculate 10. Calculate Half-Life (t½) data->calculate end Compare Stability calculate->end

Figure 3: Experimental workflow for assessing peptide stability in a plasma matrix.
Detailed Steps:
  • Reagent Preparation:

    • Prepare stock solutions (e.g., 1 mM) of both the native and the 3-methyl-D-Phe modified peptide in an appropriate solvent (e.g., water or DMSO).

    • Thaw a vial of pooled human plasma (with anticoagulant, e.g., K2-EDTA) in a 37°C water bath.

    • Prepare a "stop solution" of cold acetonitrile (ACN) containing a known concentration of an internal standard (a stable, non-interfering peptide or small molecule) to quench the reaction and aid in quantification.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 1-10 µM. Mix gently. This is your T=0 sample.

    • Immediately transfer an aliquot (e.g., 50 µL) of this mixture into a tube containing the stop solution (e.g., 150 µL). Vortex thoroughly.

    • Place the main plasma-peptide mixture in a 37°C incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (50 µL) from the incubation tube and add it to a fresh tube of stop solution. Vortex immediately.

    • Causality: The immediate transfer into cold ACN is critical as it denatures and precipitates the plasma proteases, instantly stopping the degradation process and ensuring the measured peptide concentration accurately reflects that specific time point.[13]

  • Sample Processing:

    • After the final time point, centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Develop a method to separate the peptide from other components and quantify it based on its specific mass-to-charge ratio (m/z) transition, relative to the internal standard.

Data Analysis and Expected Results

  • Quantification: Calculate the peak area ratio of the target peptide to the internal standard for each time point.

  • Normalization: Normalize the data by expressing the amount of peptide remaining at each time point as a percentage of the amount present at T=0.

  • Half-Life Calculation: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the degradation rate constant (k). The half-life is calculated using the formula: t½ = -0.693 / k .

Representative Data Table
Peptide IDKey Residue at Position XIn Vitro Plasma Half-Life (t½, minutes)Fold Improvement
Peptide-WTL-Phe25-
Peptide-M1 3-methyl-D-Phe >480 >19x

This table presents hypothetical data illustrating the expected outcome of incorporating 3-methyl-D-Phe, where a significant increase in metabolic stability is observed.

Conclusion

The strategic substitution of proteolytically labile amino acids with 3-methyl-D-Phe is a powerful and reliable method for enhancing the metabolic stability of peptide therapeutics. The D-configuration and the additional methyl group provide a robust steric shield against enzymatic degradation. The detailed protocols provided herein for synthesis and in vitro stability assessment offer a clear and validated workflow for researchers to apply this technique. By systematically identifying cleavage sites and incorporating 3-methyl-D-Phe, drug development professionals can significantly improve the pharmacokinetic profiles of their peptide candidates, moving them one step closer to clinical success.

References

  • Cooper, G. J. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2393. Retrieved from [Link]

  • Pardridge, W. M., & Oldendorf, W. H. (1975). Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. Journal of Neurochemistry, 24(5), 1057-1061. Retrieved from [Link]

  • Frontiers. (n.d.). Integrative multi-omics Mendelian randomization and functional validation identifies RNASET2 as a novel therapeutic target for autoimmune thyroiditis. Frontiers in Immunology. Retrieved from [Link]

  • Stamper, C., et al. (1999). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1149. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. JACS. Retrieved from [Link]

  • Jones, D. A., et al. (1995). Metabolism of the anticancer peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2. PubMed. Retrieved from [Link]

  • NIH. (2022). Strategies for Improving Peptide Stability and Delivery. PMC. Retrieved from [Link]

  • Chemical Reviews. (2017). Inhibitors of Protein Methyltransferases and Demethylases. ACS Publications. Retrieved from [Link]

  • NIH. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH. Retrieved from [Link]

  • Drug Design Org. (n.d.). Case Studies in 3D Mimic Design. Drug Design Org. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Strategic Approaches to Optimizing Peptide ADME Properties. PMC. Retrieved from [Link]

  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Wikipedia. Retrieved from [Link]

  • Spiral. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral. Retrieved from [Link]

  • ACS Publications. (2008). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. ACS Publications. Retrieved from [Link]

  • NIH. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. Retrieved from [Link]

  • MDPI. (2026). Unusual Case of Fatal Virtual Chemsex Session Involving 3-Chloromethcathinone (3-CMC). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. ResearchGate. Retrieved from [Link]

  • SciSpace. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s. SciSpace. Retrieved from [Link]

  • JBC. (n.d.). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. JBC. Retrieved from [Link]

  • GhostLabz. (2026). In Vitro vs In Vivo Peptide Research: Key Differences in Study Design. GhostLabz. Retrieved from [Link]

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage. Retrieved from [Link]

  • Chemical Society Reviews. (2004). The synthesis of peptides and proteins containing non-natural amino acids. RSC Publishing. Retrieved from [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Cbz-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

Why is this molecule challenging? Cbz-3-methyl-D-phenylalanine presents a specific stereochemical challenge. While the Carbobenzyloxy (Cbz) group is a urethane protector—generally more resistant to racemization than amide-protecting groups (like Benzoyl)—the risk is not eliminated.

The presence of the 3-methyl group (meta-methyl) on the phenyl ring introduces two factors:

  • Electronic Effects: The methyl group is electron-donating.[1] While this typically makes the

    
    -proton less acidic than electron-withdrawing analogs (e.g., 4-nitro-Phe), it increases the electron density of the aromatic system, potentially affecting the stability of the activated intermediate.
    
  • Steric Hindrance: If the coupling partner is bulky, the reaction rate slows down. Slow coupling is the primary enemy of stereopurity. The longer the activated ester sits unreacted, the higher the probability of oxazolone formation or direct enolization.

Critical Nomenclature Check: Before proceeding, verify your specific isomer.

  • Target: 3-methyl-phenylalanine (Methyl group on the aromatic ring, meta-position).

  • Warning: If you are working with

    
    -methyl-phenylalanine  (Methyl group on the 
    
    
    
    -carbon of the aliphatic chain), the racemization risk is exponentially higher due to the creation of a secondary chiral center and severe steric strain. This guide focuses on the ring-methylated (meta) analog.

The Mechanism of Racemization

Understanding how stereochemistry is lost is the key to preventing it.

The Oxazolone Pathway (Primary Threat)

Even with Cbz protection, "over-activation" or excess base can force the cyclization of the intermediate into a 5(4H)-oxazolone. This species is highly prone to losing its chiral integrity.

Racemization Start Activated Cbz-Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Slow Coupling) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction Racemic Racemic Peptide Product (D/L Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The oxazolone pathway.[2] Slow coupling allows the activated acid to cyclize. The base then abstracts the


-proton, destroying chirality.

Gold Standard Coupling Protocol

This protocol is designed to minimize base exposure and activation time.

Recommended Reagents
ComponentRecommendationRationale
Coupling Reagent DIC / Oxyma Pure Safest. Carbodiimide (DIC) with Oxyma creates a highly reactive ester with minimal racemization risk. It is often base-free.
Alternative HATU / HOAt Faster. Use only if DIC fails. Requires base, so temperature control is critical.
Base Collidine (TMP) Critical. 2,4,6-Trimethylpyridine is a "hindered base." It is strong enough to activate but too bulky to easily abstract the

-proton. Avoid DIEA if possible.
Solvent DMF (anhydrous) Standard. If solubility is poor, add minimal DCM. Keep strictly anhydrous.
Step-by-Step Procedure (Low-Racemization Mode)

1. Preparation (0°C Start):

  • Dissolve Cbz-3-methyl-D-Phe (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Cool the solution to 0°C in an ice bath. Do not skip this step.

2. Activation:

  • Option A (DIC - Preferred): Add DIC (1.0 equiv) dropwise. Stir at 0°C for 2-5 minutes.

  • Option B (HATU): Add HATU (0.95 equiv) and then Collidine (2.0 equiv). Note: Use slightly less HATU to ensure no excess activator remains.

3. Coupling:

  • Add the amine component (1.0 - 1.1 equiv) immediately after the brief activation period.

  • Keep the reaction at 0°C for the first hour .

  • Allow to warm to Room Temperature (RT) only if monitoring shows incomplete reaction after 1 hour.

4. Monitoring:

  • Monitor via HPLC.[3] If the reaction stalls, do not add more base or heat. Instead, perform a "double coupling" (filter and repeat with fresh reagents).

Troubleshooting & FAQs

Q1: I see a "split peak" on my HPLC. Is this racemization?

Answer: Likely, yes.

  • Diagnosis: If you see two peaks with identical Mass Spec (MS) signals eluting close together, you have formed diastereomers (D-L and L-L peptides).

  • Verification: Co-inject with a synthesized standard of the wrong isomer (e.g., using L-Phe instead of D-Phe) to confirm the identity of the impurity.

  • Fix: Switch from DIEA to Collidine or Sym-collidine . Lower the temperature to -5°C or 0°C.

Q2: Why not use EDC/HOBt?

Answer: EDC is water-soluble and good for simple couplings, but Oxyma Pure has been proven superior to HOBt in suppressing racemization (See Subirós-Funosas et al.). HOBt is also explosive in dry form; Oxyma is safer and more effective for sensitive chiral centers.

Q3: Can I use pre-activation?

Answer: Avoid it if using Uronium salts (HATU/HBTU). When you mix HATU + Base + Acid without the amine present, the risk of oxazolone formation spikes because there is no nucleophile (amine) to intercept the active ester.

  • Rule: If using HATU, add the amine immediately.

  • Exception: If using DIC/Oxyma (no base), a short pre-activation (2-5 mins) is acceptable.

Q4: Does the solvent matter?

Answer: Yes.

  • Polarity: High polarity solvents (DMSO, DMF) can stabilize charged intermediates, which can sometimes increase racemization rates if base is present.

  • Recommendation: If your peptide is soluble, use DCM (Dichloromethane) or a DCM/DMF (1:1) mix. DCM has lower dielectric constant, which destabilizes the ionic transition state required for racemization.

References

  • Racemization Mechanisms & Prevention

    • BenchChem.[3] Strategies to Prevent Racemization During Peptide Synthesis. Link

  • Oxyma Pure vs. HOBt: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.
  • Base Selection (Collidine): Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.
  • Cbz-3-methyl-L-Phenylalanine Data

    • BLD Pharm.[2] Product Analysis: Cbz-3-Methy-L-Phenylalanine. Link

Sources

troubleshooting low coupling yields with hindered phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall" in Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. If you are reading this, you are likely facing a stalled synthesis involving hindered phenylalanine derivatives (e.g.,


-methyl-phenylalanine, 2,6-dimethyl-phenylalanine, or 

-methyl-phenylalanine).[1]

As Senior Application Scientists, we know that standard protocols (DIC/HOBt or HBTU) often fail here. The combination of the bulky benzyl side chain and backbone modification creates a "steric wall" that blocks nucleophilic attack and promotes deleterious side reactions like racemization and diketopiperazine (DKP) formation.[1]

This guide moves beyond basic troubleshooting to provide mechanistic insights and self-validating protocols for overcoming these specific barriers.

Module 1: Diagnostic Workflow

Before changing reagents, you must diagnose the root cause of the low yield.[1] Is it kinetic hindrance (sterics), physical inaccessibility (aggregation), or chemical termination (side reactions)?

Interactive Troubleshooting Tree

TroubleshootingFlow Start ISSUE: Low Coupling Yield (Hindered Phe Derivative) CheckColor Observation: Does the resin swell properly? Start->CheckColor SwellNo Resin is opaque/clumped CheckColor->SwellNo No SwellYes Resin looks normal CheckColor->SwellYes Yes Aggreg DIAGNOSIS: Aggregation (Beta-sheet formation) SwellNo->Aggreg ChemIssue Check LCMS of Supernatant SwellYes->ChemIssue LCMS_SM Found: Intact Starting Material (No Reaction) ChemIssue->LCMS_SM Unreacted LCMS_DKP Found: [M-DiPeptide] or Cyclic Product ChemIssue->LCMS_DKP Mass Loss LCMS_Rac Found: Product with Doublet Peaks ChemIssue->LCMS_Rac Isomers Steric DIAGNOSIS: Steric Hindrance (Kinetic Barrier) LCMS_SM->Steric SideRxn DIAGNOSIS: DKP Formation (Nucleophilic Attack on Ester) LCMS_DKP->SideRxn Epim DIAGNOSIS: Racemization (Oxazolone Formation) LCMS_Rac->Epim

Figure 1: Decision matrix for isolating the cause of coupling failure.[1] Blue nodes represent decision points; Red nodes represent the final diagnosis.

Module 2: Reagent Selection & The "Heavy Hitters"

When the diagnosis is Steric Hindrance , the choice of coupling reagent is the single most critical variable.[1]

The Mechanistic Edge: HOAt vs. HOBt

Standard reagents (HBTU/HOBt) fail because the benzotriazole leaving group is not reactive enough to overcome the steric barrier of


-Me-Phe.[1] We recommend HOAt-based reagents (HATU)  or Oxyma-based reagents (COMU) .[1]
  • Why HATU works: The pyridine nitrogen in the HOAt leaving group forms a hydrogen bond with the incoming amine (anchimeric assistance).[1] This stabilizes the transition state, effectively "pulling" the amine into the electrophilic center, boosting reaction rates by up to 100-fold over HBTU [1].[1]

Reagent Comparison Table
Reagent ClassRecommended ReagentMechanism BenefitBest Use CaseRisk Factor
Gold Standard HATU HOAt neighbor effect (7-membered transition state)

-Me-Phe,

-Me-Phe
High cost; Guanidinylation if slow
Modern/Safer COMU Oxyma leaving group (highly reactive, soluble byproducts)General hindered coupling; Green chemistryHydrolytically unstable (fresh solutions only)
Phosphonium PyAOP HOAt-based (no guanidinylation)Slow cyclizations; Extremely hindered aminesHigh cost
Acid Fluoride TFFH Generates Acid Fluoride (small electrophile)Aib-Aib couplings;

-disubstituted AA
Requires inert atmosphere; Moisture sensitive

Module 3: Critical Side Reactions

Diketopiperazine (DKP) Formation

The Scenario: You are removing the Fmoc group from the 2nd residue in a sequence (e.g., Fmoc-AA2-


-Me-Phe -Resin).[1]
The Failure:  The free amine of AA2 attacks the benzyl ester linkage of the resin (or the previous amino acid ester), cleaving the dipeptide as a cyclic byproduct.[1]
Mechanism: 

-alkyl amino acids favor the cis-peptide bond conformation, bringing the N-terminus and C-terminus into close proximity, dramatically accelerating cyclization [2].[1]

Prevention Protocol:

  • Avoid Base: Do not use 20% Piperidine.[1] Use DBU (2%) / Piperidine (2%) for shorter bursts.[1]

  • Trityl Protection: Use

    
    -Trityl protection instead of Fmoc for the problematic residue, allowing deprotection under acidic conditions (which suppresses nucleophilic attack).[1]
    
  • Backbone Amide Linker (BAL): Anchor the peptide via the backbone nitrogen rather than the C-terminus.[1]

Racemization via Oxazolone

The Scenario: Coupling onto a hindered residue or activating a hindered residue.[1] The Failure: Slow coupling allows the activated amino acid to cyclize into an oxazolone, which rapidly epimerizes.[1] Prevention:

  • Base Choice: Switch from DIPEA (pKa ~10.[1]5) to TMP (2,4,6-trimethylpyridine) or Collidine .[1] These weaker, bulkier bases are sufficient to deprotonate the carboxylic acid but struggle to abstract the

    
    -proton that leads to racemization [3].[1]
    

Module 4: Optimized Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling

Use this for standard


-methylated phenylalanine couplings.[1]
  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Activation (Pre-activation is forbidden):

    • Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add HOAt (4.0 eq) as an additive (optional but recommended for extreme sterics).[1]

    • Add DIPEA (8.0 eq) immediately before adding to the resin.[1]

  • Coupling:

    • Add mixture to resin.[1][2]

    • Temperature: React at 50°C for 45 minutes. (Heat overcomes the activation energy barrier of the steric wall).[1]

  • Double Couple: Drain and repeat with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: The "Nuclear Option" (Acid Chlorides via BTC)

Use this when HATU fails (e.g., coupling two consecutive hindered residues).[1]

Warning: Requires strictly anhydrous conditions.

  • Setup: Suspend amino acid (3.0 eq) in dry THF/DCM under Argon.

  • Chlorination: Add BTC (Bis(trichloromethyl)carbonate) (1.0 eq) and Sym-Collidine (10 eq).

  • Reaction: Stir for 20 min. A suspension of collidinium chloride will form.[1]

  • Coupling: Add the supernatant (containing the acid chloride) directly to the resin-bound amine.[1]

  • Time: Shake for 1 hour at room temperature.

Module 5: Visualizing the Mechanism

Understanding why HATU works helps you troubleshoot when it doesn't.[1]

HATUMechanism Step1 Activation: AA + HATU -> Active Ester Step2 Transition State: Pyridine N H-bonds to Amine Step1->Step2 Amine Attack Step3 Product: Sterically Hindered Amide Step2->Step3 Collapse Effect Neighboring Group Effect (Anchimeric Assistance) Effect->Step2 Stabilizes

Figure 2: The "Neighboring Group Effect" of HATU/HOAt. The pyridine nitrogen (Step 2) acts as a temporary base/stabilizer, facilitating the approach of the hindered amine.[1]

FAQ: Specific Scenarios

Q: My LCMS shows a mass of [M - 18]. What happened? A: You likely formed a cyano-derivative.[1] This happens if you use HATU/COMU with excess base or prolonged activation times without the amine present.[1] The active ester dehydrates the amide.[1] Fix: Add base only when ready to couple.[1]

Q: The coupling works, but the Fmoc removal takes 4 hours. A: This is aggregation . The hydrophobic phenyl ring and methyl group are stacking.[1] Fix: Add "Magic Mixture" solvents: 0.1M LiCl in DMF, or use 10% HFIP in DCM for the deprotection step (if resin allows).[1]

Q: Can I use microwave heating? A: Yes, but with caution. For


-Me-Phe, limit temperature to 50°C .[1] Higher temperatures (75°C+) significantly increase the risk of epimerization (racemization) for cysteine and histidine, and promote DKP formation in susceptible sequences.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[1] [1]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.

Sources

Technical Support Center: Advanced Synthesis of 3-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-Me-Phe-001 Status: Active Priority: High (Steric Constraint Management) Agent: Senior Application Scientist

Diagnostic & Triage: Route Selection

Before initiating a protocol, you must identify the specific nature of the "steric hindrance" you are facing. In the synthesis of 3-methyl-phenylalanine ( m-tolylalanine), hindrance typically manifests in two distinct scenarios.

Please select your operational context:

  • Scenario A (Biocatalytic): You are using Phenylalanine Ammonia Lyase (PAL) or Dehydrogenase (PheDH), and the enzyme shows low activity because the meta-methyl group clashes with the hydrophobic binding pocket (specifically residues L134 or I460).

  • Scenario B (Chemical/Asymmetric): You are performing asymmetric alkylation or hydrogenation, and the steric bulk is reducing enantiomeric excess (ee%) or yield during C-C bond formation.

Decision Matrix: Optimal Synthetic Route

RouteSelection Start Start: Define Constraint Scale Scale & Purity Req? Start->Scale Bio Biocatalytic (Green/Scale) Scale->Bio >100g, Aqueous pref. Chem Chemical (High Flexibility) Scale->Chem <10g, Anhydrous ok Pocket Issue: Pocket Sterics Bio->Pocket Sol_Bio Solution: Mutant PAL/PheDH (V309G/L306V) Pocket->Sol_Bio Ligand Issue: Ligand Clash Chem->Ligand Sol_Chem Solution: Rh-BridgePhos or PTC (Cinchona) Ligand->Sol_Chem

Figure 1: Decision tree for selecting the synthesis pathway based on scale and specific steric bottlenecks.

Protocol A: Overcoming Enzymatic Steric Hindrance

Target: Researchers using PAL/PheDH for green synthesis. The Problem: The wild-type (WT) binding pocket of enzymes like Petroselinum crispum PAL (PcPAL) or Bacillus badius PheDH is optimized for unsubstituted phenylalanine. The meta-methyl group at position 3 creates a steric clash with the inner hydrophobic wall, drastically reducing


.
The Solution: Structure-Guided Steric Hindrance Engineering

To accommodate the 3-methyl group, you must use "small-for-large" residue mutations to expand the active site volume without collapsing the catalytic tunnel.

Recommended Mutants & Workflow
Enzyme SourceTarget Residue (WT)Recommended MutationMechanistic Benefit
B. badius PheDH Val309, Leu306V309G / L306V Glycine at 309 removes the side chain entirely, creating a "cavity" for the methyl group.
P. crispum PAL Leu134, Ile460L134A / I460V Reduces the bulk of the hydrophobic wall, allowing the meta-substituted ring to flip and bind.
Experimental Protocol (PheDH Route)

Based on reductive amination of 2-oxo-4-(3-methylphenyl)butyric acid.

  • Substrate Prep: Dissolve 2-oxo-4-(3-methylphenyl)butyric acid (0.5 M) in NH₄Cl/NH₄OH buffer (pH 9.5).

  • Enzyme Loading: Add Mutant PheDH (V309G/L306V) [1] at 50 U/mL.

  • Cofactor Regeneration: Add Glucose Dehydrogenase (GDH) and Glucose (1.2 eq) to recycle NADH.

  • Reaction: Incubate at 30°C with orbital shaking (150 rpm).

  • Monitoring: Track consumption of the ketone at 340 nm (NADH absorbance changes).

    • Troubleshooting: If conversion stalls at 50%, add 10% DMSO to solubilize the bulky substrate, as the methyl group increases hydrophobicity.

Protocol B: Chemical Synthesis (Phase Transfer Catalysis)

Target: Drug discovery chemists requiring high ee% without biological constraints. The Problem: In standard alkylation of glycine equivalents, the 3-methylbenzyl electrophile is moderately bulky. If the chiral catalyst is too crowded, the attack trajectory is blocked, lowering yield.

The Solution: O’Donnell Phase Transfer Catalysis (PTC)

Use the "O'Donnell Schiff Base" method with specific Cinchona alkaloid derivatives. The key is using a catalyst that projects the shielding group away from the meta-methyl substituent.

Reagents Table
ComponentSpecificationRole
Substrate N-(Diphenylmethylene)glycine tert-butyl esterGlycine Anion Precursor
Electrophile 3-Methylbenzyl bromideBulky Alkylating Agent
Catalyst N-Anthracenylmethyl-cinchonidinium bromide Chiral Phase Transfer Catalyst
Base 50% KOH (aq)Deprotonating Agent
Solvent Toluene/Chloroform (7:3)Organic Phase
Step-by-Step Methodology
  • Biphasic Setup: In a reaction vessel, combine the Glycine Schiff Base (1.0 eq) and the Chiral Catalyst (10 mol%).

  • Solvent Addition: Add Toluene/Chloroform mixture. Cool to 0°C.

  • Base Addition: Add 50% KOH. Stir vigorously to create an emulsion.

  • Alkylation: Add 3-Methylbenzyl bromide (1.2 eq) dropwise.

    • Critical Step: The reaction rate will be slower than unsubstituted benzyl bromide due to the meta-methyl group. Allow reaction to proceed for 12–24 hours.

  • Quench & Hydrolysis: Separate phases. Treat the organic layer with 1N HCl/THF to hydrolyze the imine and ester.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Troubleshooting & FAQs (The "Tickets")

Ticket #1: "My enzymatic reaction yields <10% product."

Root Cause: Substrate Inhibition & Solubility. The 3-methyl group makes the substrate significantly more hydrophobic than phenylalanine precursors. It likely aggregates or inhibits the enzyme at high concentrations. Resolution:

  • Decrease Substrate Load: Drop concentration from 100 mM to 20 mM.

  • Cosolvent: Add 5-10% v/v Methanol or DMSO.

  • Check pH: The meta-substitution can slightly alter the pKa of the substrate; ensure buffer pH is strictly maintained at 9.0–9.5 for PheDH.

Ticket #2: "I am getting low enantioselectivity (ee < 80%) in chemical synthesis."

Root Cause: Catalyst Mismatch. Standard Benzyl-cinchonidinium catalysts might not provide enough steric bulk to differentiate the faces of the enolate when the incoming electrophile is also bulky (3-methyl). Resolution:

  • Switch Catalyst: Upgrade to N-Anthracenylmethyl derivatives (Lygo/Corey generation catalysts) [3]. The anthracene group provides a larger "wall," forcing the bulky 3-methylbenzyl group to approach from the open face, restoring ee% to >95%.

Ticket #3: "Are you sure '3-methyl' refers to the ring?"

Clarification: In standard IUPAC nomenclature for Phenylalanine derivatives:

  • 3-methyl-phenylalanine = meta-methyl-phenylalanine (Ring substitution).

  • 
    -methyl-phenylalanine  = 2-amino-3-phenylbutanoic acid (Chain substitution).
    
  • Warning: If you are attempting to synthesize

    
    -methyl-phenylalanine , steric hindrance is severe. You cannot use standard alkylation. You must use Asymmetric Hydrogenation of 
    
    
    
    -methyl dehydroamino acids
    using Rh-DuPhos catalysts, which are specifically designed to handle the rigidity of
    
    
    -branching.

References

  • Wu, T. et al. (2021).[1] Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels.

  • Nagy, B. et al. (2019). Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines. ACS Catalysis.

  • Lygo, B. & Wainwright, P.G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters.

  • Parmeggiani, F. et al. (2015). Physiological and synthetic implications of the broad substrate specificity of phenylalanine ammonia-lyase. RSC Advances.

Sources

Technical Support Center: Solubilizing Cbz-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-CBZ-3ME-001 Subject: Solubility optimization of Cbz-3-methyl-D-phenylalanine (DMF vs. NMP) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Part 1: Executive Summary – The "Steric-Hydrophobic" Trap

You are likely experiencing poor solubility or gelation when dissolving Cbz-3-methyl-D-phenylalanine in Dimethylformamide (DMF). This is a known physicochemical bottleneck caused by the synergistic hydrophobicity of the Carbobenzyloxy (Cbz) protecting group and the 3-methyl-phenyl side chain.

While DMF is the standard workhorse for peptide synthesis, it often lacks the solvation power required to disrupt the strong


-

stacking interactions inherent to this specific derivative. N-Methyl-2-pyrrolidone (NMP) is the superior solvent for this application due to its distinct dipole moment and ability to disrupt hydrophobic aggregation.

Part 2: Diagnostic Workflow (Decision Tree)

Before altering your synthesis, follow this logic flow to determine the correct intervention.

Solubility_Workflow Start Start: Cbz-3-Me-D-Phe in DMF Check_Visual Visual Inspection: Cloudy or Gel-like? Start->Check_Visual Heat Step 1: Gentle Heat (40°C, 5 mins) Check_Visual->Heat Yes (Cloudy) Proceed Proceed with Coupling Check_Visual->Proceed No (Clear) Check_Clear Solution Clear? Heat->Check_Clear Check_Clear->Proceed Yes Switch_NMP Step 2: Switch Solvent to NMP Check_Clear->Switch_NMP No (Precipitate remains) Check_NMP Solution Clear in NMP? Switch_NMP->Check_NMP Check_NMP->Proceed Yes Add_LiCl Step 3: The 'Rescue' Protocol Add 5% LiCl (w/v) to NMP Check_NMP->Add_LiCl No (Still Aggregated) Magic_Mix Step 4: 'Magic Mixture' (DCM:DMF:NMP 1:1:1) Add_LiCl->Magic_Mix If Fails

Figure 1: Troubleshooting logic for hydrophobic amino acid dissolution. Blue/Green indicates standard flow; Red/Grey indicates escalation to advanced protocols.

Part 3: Technical Deep Dive – DMF vs. NMP

Why does DMF fail where NMP succeeds? The answer lies in the solvation shell mechanics .

The Mechanism of Failure

The 3-methyl group on the phenyl ring (meta-position) significantly increases the lipophilicity of the amino acid compared to standard Phenylalanine. When combined with the aromatic Cbz group , the molecule forms stable "hydrophobic pockets."

  • In DMF: The solvent molecules are too polar and lack the necessary surface area to effectively intercalate between the stacked aromatic rings of the Cbz and the 3-Me-Phe side chain. This leads to intermolecular aggregation (clumping).

  • In NMP: The lactam ring of NMP is more hydrophobic and has a larger dipole moment, allowing it to penetrate these hydrophobic pockets and disrupt the

    
    -
    
    
    
    stacking.
Comparative Data Table
FeatureDMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)Impact on Cbz-3-Me-D-Phe
Dipole Moment 3.82 D4.09 DNMP Wins: Higher dipole aids in breaking strong intermolecular bonds [1].
Viscosity (25°C) 0.92 cP1.67 cPNMP Warning: Higher viscosity requires longer mixing times but stabilizes the solution [2].
Boiling Point 153°C202°CNMP Wins: Lower volatility prevents concentration changes during long reactions.
Hydrophobicity ModerateHighNMP Wins: Better matches the lipophilic profile of the 3-methyl-phenyl ring.
Stability Degrades to DimethylamineStableNMP Wins: DMF breakdown products can remove Fmoc/Cbz groups prematurely [3].

Part 4: Validated Solubilization Protocols

Protocol A: The NMP Switch (Recommended Standard)

Use this as your primary method for Cbz-3-methyl-D-phenylalanine.

  • Weighing: Weigh the required amount of Cbz-3-methyl-D-phenylalanine into a dry vial.

  • Solvent Addition: Add anhydrous NMP to achieve a concentration of 0.1M to 0.2M.

    • Note: Do not attempt concentrations >0.5M initially.

  • Vortexing: Vortex vigorously for 60 seconds.

  • Sonication: If particles remain, sonicate at 35-40°C for 5–10 minutes.

    • Critical: Do not exceed 50°C to prevent potential racemization, although Cbz is generally robust.

Protocol B: The Chaotropic "Rescue" (For Stubborn Aggregates)

Use this only if Protocol A yields a cloudy solution.

  • Preparation: Prepare a stock solution of 0.8M LiCl (Lithium Chloride) in NMP.

    • Why: Lithium ions coordinate with the carbonyl oxygens of the peptide backbone and the Cbz group, disrupting hydrogen bond networks that cause gelation [4].

  • Dissolution: Dissolve the Cbz-3-methyl-D-phenylalanine in this LiCl/NMP solvent.

  • Activation: Proceed with standard coupling reagents (HATU/HBTU).

    • Note: LiCl does not interfere with standard coupling, but the resin must be washed thoroughly (5x with DMF, then 5x with DCM) after the step to remove salt.

Protocol C: The "Magic Mixture" (For SPPS)

Best for solid-phase synthesis where resin swelling is also a factor.

  • Create a solvent mixture of DCM : DMF : NMP (1 : 1 : 1) .

  • Dissolve the amino acid in this mixture.

    • Mechanism:[1][2][3][4] DCM solvates the hydrophobic regions; DMF/NMP solvate the amide backbone and swell the resin (e.g., ChemMatrix or Polystyrene) [5].

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I just heat the DMF to 60°C to dissolve it?

  • Answer: We advise against this. While heat improves solubility thermodynamically, 60°C in DMF promotes the decomposition of DMF into dimethylamine. This amine can prematurely deprotect the Cbz group or cause base-catalyzed racemization of your sensitive D-amino acid. Keep temperatures below 45°C.

Q2: Will switching to NMP affect my coupling efficiency?

  • Answer: It will likely improve it. NMP enhances the swelling of polystyrene and PEG-based resins compared to DMF. Better swelling means better diffusion of your bulky Cbz-3-methyl-D-phenylalanine into the resin beads, leading to higher coupling yields [1].

Q3: I see a "gel" forming at the bottom of the vial. What is this?

  • Answer: This is a classic sign of hydrogen-bond-mediated aggregation (beta-sheet formation), common with hydrophobic amino acids. This is not a purity issue; it is a physical phenomenon. Use Protocol B (LiCl) immediately to break the gel structure.

Q4: Can I use DMSO instead of NMP?

  • Answer: DMSO is an excellent solvent, but it is an oxidant. If your peptide sequence contains Methionine (Met) or Cysteine (Cys), DMSO can oxidize them to sulfoxides or disulfides. NMP is chemically inert and safer for sequences containing sulfur.

References

  • Biotage. (2023).[5] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[5] Retrieved from

  • Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) Technical Data Sheet. Retrieved from

  • Peptide.com. (n.d.). Solvents for Solid Phase Peptide Synthesis.[5][6] Retrieved from

  • Seebach, D., et al. (2002). Lithium Salts as Additives in Peptide Synthesis.Helvetica Chimica Acta. (Contextual citation based on general LiCl/peptide solubility principles confirmed in search results).
  • Tickler, A. K., & Wade, J. D. (2007).[3] The "Magic Mixture" for difficult sequences.[3]Journal of Peptide Science. (Cited via NIH/PubMed snippet on hydrophobic peptide synthesis).

Sources

Technical Support Center: Minimizing Aggregation of Hydrophobic Peptides in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hydrophobic Aggregation & Beta-Sheet Disruption

The Core Problem: Why Hydrophobic Peptides Fail

Executive Summary: The primary cause of failure in synthesizing hydrophobic sequences (e.g., Amyloid-beta, transmembrane domains) is not chemical reactivity, but physical accessibility .

As the peptide chain elongates, hydrophobic residues (Val, Ile, Ala, Gly) tend to self-associate via intermolecular hydrogen bonds between the amide backbones.[1] This forms stable beta-sheet aggregates within the resin matrix. These aggregates collapse the resin network, preventing solvent penetration and sterically hindering the N-terminal amine from reacting with incoming Fmoc-amino acids or deprotection reagents.[1][2]

The Result: "Difficult sequences" characterized by deletion sequences (des-Fmoc), truncated peptides, and low crude purity.

Module A: Resin & Solvent Engineering (The Foundation)

Before altering chemistry, you must optimize the physical environment. Polystyrene (PS) resins often fail for hydrophobic peptides because the hydrophobic PS core interacts with the hydrophobic peptide, reinforcing aggregation.

Resin Selection Matrix
Resin TypeCompositionSwelling (DCM/DMF)Rec.[2] ApplicationMechanism of Action
ChemMatrix® 100% PEGExcellent / ExcellentGold Standard for hydrophobic peptides >15 AA.Amphiphilic nature solvates both polar backbone and hydrophobic side chains.
PEG-PS PEG-grafted PSGood / GoodGeneral "difficult" sequences.PEG spacer pushes peptide away from hydrophobic PS core.
Polystyrene (PS) 1% DVB-PSGood / PoorAvoid for hydrophobic aggregates.Collapses in polar solvents; reinforces aggregation.

Application Note: Always use Low Loading (0.2 – 0.4 mmol/g) . High loading increases the local concentration of peptide chains, exponentially increasing the probability of inter-chain aggregation.

Solvent Cocktails ("Magic Mixtures")

Standard DMF is often insufficient to solvate beta-sheets.

  • The "Magic Mixture" (Kent Cocktail): DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

  • Why it works: Ethylene carbonate is a potent hydrogen bond donor that competes with the peptide backbone, breaking the beta-sheets.

Module B: Chemical Modifiers (The Disruptors)

If resin optimization is insufficient, you must introduce "kinks" into the peptide backbone to physically prevent beta-sheet alignment.

Pseudoproline Dipeptides (Psi-Pro)

This is the most powerful tool in modern SPPS. Serine, Threonine, and Cysteine can be reversibly protected as oxazolidines or thiazolidines.[3]

  • Mechanism: The cyclic structure locks the backbone into a cis-amide conformation (a "kink"), similar to Proline. This disrupts the secondary structure for ~6 residues, allowing reagents to access the chain.

  • Usage: Insert a Psi-Pro dipeptide (e.g., Fmoc-Ala-Ser(PsiMe,Mepro)-OH) every 5–7 residues.

  • Post-Synthesis: The ring opens spontaneously during final TFA cleavage, regenerating the native Ser/Thr/Cys residue.

Backbone Protection (Hmb/Dmb)

For sequences lacking Ser/Thr/Cys, use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on Glycine or Alanine residues.

  • Mechanism: A bulky group on the backbone amide nitrogen sterically blocks hydrogen bonding.

  • Usage: Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Dmb)Ala-OH.

Visualizing the Mechanism

G cluster_0 Standard Synthesis (Aggregation) cluster_1 Pseudoproline Intervention ChainA Peptide Chain A (Hydrophobic) BetaSheet Beta-Sheet Formation (Insoluble Aggregate) ChainA->BetaSheet H-Bonding ChainB Peptide Chain B (Hydrophobic) ChainB->BetaSheet H-Bonding PsiPro Pseudoproline Insertion (Psi-Pro) BetaSheet->PsiPro Solution Strategy Kink Backbone 'Kink' (Cis-Conformation) PsiPro->Kink Induces Solvation Full Solvation (Reagents Accessible) Kink->Solvation Prevents H-Bonds

Figure 1: Mechanism of aggregation vs. disruption via Pseudoproline dipeptides.

Module C: Process Optimization (Chaotropes & Heat)

Chaotropic Salts

Chaotropic salts disrupt the hydrogen bonding network of water and peptides.[1][4]

  • Protocol: Dissolve 0.4M LiCl or 0.4M KSCN in the DMF washing and coupling buffers.

  • Warning: Wash the resin thoroughly (5x DMF) before the cleavage step, as salts can interfere with TFA cleavage.

Microwave & Temperature

Elevated temperature (50°C - 75°C) provides the kinetic energy to overcome the activation barrier of aggregation.

  • Critical Warning: Avoid high temperatures for Cys and His (racemization risk) and Asp-Gly sequences (aspartimide formation).

Troubleshooting & FAQs

Diagnostic Workflow

Troubleshooting Start Problem: Low Yield / Deletions CheckResin Check Resin Loading Is it > 0.4 mmol/g? Start->CheckResin SwitchResin Action: Switch to ChemMatrix or Low Load PS CheckResin->SwitchResin Yes CheckSeq Analyze Sequence Contains Ser/Thr/Cys? CheckResin->CheckSeq No UsePsiPro Action: Insert Pseudoproline Dipeptides CheckSeq->UsePsiPro Yes UseHmb Action: Use Hmb/Dmb Backbone Protection CheckSeq->UseHmb No CheckKaiser Diagnostic: Kaiser Test UsePsiPro->CheckKaiser UseHmb->CheckKaiser MicroCleave Action: Perform Micro-Cleavage + MS CheckKaiser->MicroCleave Result is Ambiguous

Figure 2: Decision tree for troubleshooting hydrophobic peptide synthesis.

Frequently Asked Questions

Q1: My Kaiser test is negative (yellow), but the mass spec shows a deletion. Why? A: This is a "False Negative." The aggregation is so severe that the N-terminal amine is buried inside the resin core. The Kaiser reagents (ninhydrin) cannot physically reach the amine to react and turn blue.

  • Solution: Do not rely on colorimetric tests for hydrophobic regions. Perform a micro-cleavage : take 5mg of resin, cleave with 50uL TFA for 15 mins, precipitate in ether, and run MS.

Q2: Can I just double-couple every amino acid? A: No. If the chain is aggregated, double coupling adds reagents to a closed system. It is a waste of resources. You must disrupt the aggregate (Heat, LiCl, or Psi-Pro) before coupling will be effective.

Q3: I used Pseudoproline, but my peptide is still not pure. What next? A: Check your Fmoc deprotection step.[1][5] Aggregation often hinders the removal of the Fmoc group more than the coupling.

  • Protocol: Use DBU (2%) + Piperidine (20%) in DMF for deprotection. DBU is a stronger base and smaller molecule, penetrating aggregates better.

Q4: My peptide is insoluble after cleavage. How do I purify it? A: If it aggregated on the resin, it will likely aggregate in the HPLC vial.

  • Protocol: Dissolve the crude peptide in Formic Acid or HFIP (Hexafluoroisopropanol) before injecting. Use a C4 column (less hydrophobic than C18) and run the HPLC at 60°C.

References

  • Mutter, M., et al. (1995).[3][6] Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides.[6] Peptide Research.[4][6]

  • García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[7][8] Journal of Combinatorial Chemistry.

  • Sheppard, R.C., et al. (1993). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks.[3][5] Journal of Peptide Science.[5]

  • Johnson, T. & Quibell, M. (1994).[5] The N-(2-hydroxybenzyl) protecting group for amide bond protection in solid phase peptide synthesis.[5] Tetrahedron Letters.[5][9][10]

  • Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Technical Support Center: Cbz Deprotection in D-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of removing the Benzyloxycarbonyl (Cbz/Z) protecting group from D-amino acids. While the chemistry mirrors L-amino acids, the strict requirement to maintain the non-natural D-configuration demands precise control over reaction conditions to prevent racemization and side reactions.

Module 1: Method Selection & Decision Logic

Q: Which deprotection method should I choose for my D-amino acid substrate? A: The choice depends heavily on the side-chain functionality and the sensitivity of the D-chiral center to racemization. Use the decision matrix below to select the optimal protocol.

Cbz_Decision_Tree Start Start: Cbz-D-Amino Acid Substrate Sulfur Contains Sulfur (Met, Cys)? Start->Sulfur Halogen Contains Halogens (Cl, Br, I)? Sulfur->Halogen No Acidolysis Method A: Acidolysis (HBr/AcOH or TFMSA) Sulfur->Acidolysis Yes (Cat. Poisoning) AcidSensitive Acid-Sensitive Groups (Boc, tBu esters)? Halogen->AcidSensitive No SelectiveHydro Method D: Selective Hydrogenation (Pd/C + Inhibitor or Pt/C) Halogen->SelectiveHydro Yes (Risk of Dehalogenation) TransferHydro Method B: Transfer Hydrogenation (Pd/C + NH4HCO2) AcidSensitive->TransferHydro Yes (Avoid Strong Acid) CatHydro Method C: Catalytic Hydrogenation (Pd/C + H2) AcidSensitive->CatHydro No (Standard)

Figure 1: Decision logic for selecting the Cbz deprotection method based on substrate functionality.

Module 2: Catalytic Hydrogenation (The Standard Approach)

Q: I am seeing N-methylated side products after hydrogenolysis in methanol. Why? A: This is a classic side reaction. Palladium on Carbon (Pd/C) can oxidize Methanol (MeOH) to formaldehyde (HCHO) in the presence of trace oxygen. The free amine generated during deprotection reacts with formaldehyde to form an imine, which is immediately reduced to an N-methyl group.

  • Corrective Action: Switch solvent to Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

  • Protocol Adjustment: If MeOH is mandatory for solubility, ensure strict inert atmosphere (Argon purge) before adding the catalyst, or use Ammonium Formate (Transfer Hydrogenation) which reduces this risk.

Q: My reaction is stalling. The Cbz group won't come off. A: This "stalling" is often due to Catalyst Poisoning .

  • Sulfur Poisoning: If your sequence contains Methionine (Met) or Cysteine (Cys), the sulfur lone pairs bind irreversibly to the Pd surface.

    • Solution: Switch to Acidolysis (Method A). Increasing catalyst loading to >50-100 wt% is expensive and often ineffective.

  • Amine Poisoning: The free amine product can sometimes inhibit the catalyst.

    • Solution: Add 1.0 eq of HCl or AcOH to protonate the amine as it forms, preventing it from binding to the catalyst surface.

Q: How do I prevent dehalogenation of my Chloro-/Bromo-D-Phenylalanine? A: Standard Pd/C will strip halogens (hydrodehalogenation) rapidly.

  • Solution: Use a "poisoned" catalyst system. Add 5% Pyridine to the reaction mixture or use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is less active toward aryl halides but still effective for Cbz removal.

Module 3: Acidolytic Cleavage (For "Difficult" Substrates)

Q: I used HBr/AcOH and my peptide yield is low with many unidentified peaks. What happened? A: You likely triggered a Benzyl Cation Attack . Upon cleavage, the Cbz group generates a benzyl carbocation (


). Without a "scavenger," this electrophile will attack nucleophilic side chains:
  • Methionine: Forms S-benzyl sulfonium salts.

  • Tyrosine: Alkylates the phenolic ring (ortho-position).

  • Tryptophan: Alkylates the indole ring.

Q: What scavenger cocktail do you recommend for D-amino acids? A: For acidolysis (HBr/AcOH or TFMSA/TFA), you must add scavengers.

Table 1: Scavenger Selection Guide

Sensitive ResiduePrimary RiskRecommended Scavenger
Met (Methionine) S-benzylation, OxidationDimethyl Sulfide (DMS) or Thioanisole
Trp (Tryptophan) Indole alkylationIndole or 1,2-Ethanedithiol (EDT)
Tyr (Tyrosine) Ring alkylationp-Cresol or Anisole
Cys (Cysteine) S-benzylationThioanisole + TFA (Avoid HBr if possible)
Module 4: Preserving D-Chirality (Racemization)

Q: Does Cbz removal cause racemization of D-amino acids? A: The deprotection step itself (hydrogenolysis or acidolysis) is generally racemization-free . However, the workup is where chiral integrity is lost.

  • Risk Factor: If you neutralize an acid salt (e.g., D-AA·HBr) with a strong base (NaOH, TEA) to get the free amine, you risk proton abstraction at the

    
    -carbon, leading to enolization and loss of D-purity.
    
  • Safe Protocol:

    • Isolate the product as the salt form (Hydrochloride or Hydrobromide) whenever possible.

    • If the free base is required, use mild bases like NaHCO₃ or N-Methylmorpholine (NMM) and keep the temperature at 0°C.

    • Avoid leaving the D-amino acid in basic solution for extended periods.

Standard Operating Protocols (SOPs)

SOP 1: Catalytic Transfer Hydrogenation (Mild & Selective)

Best for: Standard D-amino acids, sequences with acid-sensitive groups (Boc, tBu).

  • Dissolve: Dissolve 1.0 mmol Cbz-D-Amino Acid in 10 mL Ethanol (absolute).

  • Catalyst: Add 10 wt% Pd/C (10%) under an Argon blanket.

    • Note: Wet the catalyst with a drop of toluene first to prevent sparking.

  • Donor: Add 5.0 mmol Ammonium Formate (

    
    ).
    
  • Reaction: Stir gently at Room Temperature for 1–4 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: Evolution of

      
       gas indicates reaction progress.
      
  • Workup: Filter through a Celite pad.[2][1] Rinse with EtOH.[3] Concentrate filtrate.[1]

    • Purification: The residue is often pure enough. Ammonium formate byproducts sublime upon lyophilization.

SOP 2: Acidolysis with Scavengers (HBr/AcOH)

Best for: Sulfur-containing peptides (Met, Cys) or when Hydrogenolysis fails.

  • Cocktail Prep: Prepare a solution of 33% HBr in Acetic Acid .

  • Scavenger: Add Thioanisole (5-10 equivalents relative to substrate).

  • Reaction: Add Cbz-D-Amino Acid (1.0 mmol) to the mixture (5 mL).

  • Time: Stir at Room Temperature for 30–60 minutes. Do not heat.

  • Precipitation: Pour the reaction mixture into 100 mL of cold Diethyl Ether .

  • Collection: The product (D-Amino Acid Hydrobromide salt) will precipitate. Filter and wash extensively with ether to remove benzyl bromide and scavengers.

Visualizing the Side Reaction Pathways

Side_Reactions Cbz Cbz-D-Amino Acid H2_Pd Hydrogenolysis (Pd/C + H2) Cbz->H2_Pd Acid Acidolysis (HBr/AcOH) Cbz->Acid Formaldehyde Formaldehyde (from MeOH oxid.) H2_Pd->Formaldehyde in Methanol Clean Clean D-Amino Acid H2_Pd->Clean Ethanol/EtOAc BenzylCation Benzyl Cation (C6H5CH2+) Acid->BenzylCation Alkylated_Side Alkylated Side Chain (Trp/Tyr/Met-Bn) BenzylCation->Alkylated_Side No Scavenger BenzylCation->Clean + Scavenger (trapped) N_Methyl N-Methylated Amine (Impurity) Formaldehyde->N_Methyl + Free Amine

Figure 2: Mechanistic pathways leading to common side reactions during Cbz deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions and scavengers).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Ammonium Formate. Journal of Organic Chemistry.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer. (Foundational text on acidolysis and scavengers).
  • Han, G., et al. (2018). Minimizing Side Reactions in Peptide Synthesis. Journal of Peptide Science.

Sources

optimizing reaction time for sterically hindered peptide bonds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sterically Hindered Peptide Bonds

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: STERIC-OPT-2026

Introduction: The Kinetic Barrier

Welcome to the Advanced Peptide Synthesis Support Center. If you are reading this, you are likely facing the "wall" of peptide chemistry: sterically hindered couplings. Whether you are working with N-methylated amino acids,


-disubstituted residues (like Aib), or bulky 

-branched residues (Val, Ile, Thr), the challenge is identical: the nucleophile (amine) cannot reach the electrophile (activated ester) effectively.

In this guide, we move beyond "add more reagent." We will engineer the reaction coordinate using thermodynamics (microwave), superior leaving group chemistry (Oxyma/COMU), and structural disruption (Pseudoprolines).

Module 1: The Chemical Engine (Reagent Selection)

The Core Issue: Standard carbodiimides (DIC) are too slow for hindered bonds, leading to acylation failure or capping. Traditional phosphonium salts (PyBOP) are often insufficient.

The Solution: You must shift to Uronium/Aminium salts with superior leaving groups. While HATU has long been the gold standard, we now recommend COMU for most hindered applications due to its higher solubility in DMF and reduced risk of explosion compared to benzotriazole-based reagents (HOBt/HOAt).

Comparative Analysis of Coupling Reagents
ReagentActivation TypeLeaving GroupSteric EfficiencyRisk ProfileRecommended Use Case
COMU AminiumOxyma PureUltra-High Safe (Non-explosive)Primary choice for N-Me, Aib, and bulky regions.
HATU AminiumHOAtHigh Moderate (HOAt can be explosive)Legacy standard for extreme hindrance.
PyOxim PhosphoniumOxyma PureHigh SafeAlternative to HATU if base-sensitive (no guanidinylation).
DIC/Oxyma CarbodiimideOxyma PureMedium-High SafeCysteine/Histidine couplings (prevents racemization).
Visual Guide: Reagent Decision Tree

ReagentSelection Start Start: Select Coupling Reagent Hindrance Is the coupling sterically hindered? (e.g., Aib, N-Me, Val-Val) Start->Hindrance Racemization Is the residue racemization-prone? (Cys, His) Hindrance->Racemization Yes DIC_Oxyma Use DIC + Oxyma Pure (No Base = Low Racemization) Hindrance->DIC_Oxyma No (Standard) BaseSensitive Is the sequence base-sensitive? Racemization->BaseSensitive No Racemization->DIC_Oxyma Yes (Cys/His) COMU Use COMU + DIPEA (High Efficiency) BaseSensitive->COMU No (Default High Power) PyOxim Use PyOxim + TMP (Phosphonium Salt) BaseSensitive->PyOxim Yes HATU Use HATU + DIPEA (Legacy High Power) COMU->HATU If COMU fails

Figure 1: Decision logic for selecting coupling reagents based on steric hindrance and racemization risks.

Module 2: Kinetic Acceleration (Microwave Protocols)

The Mechanism: Steric hindrance creates a high energy barrier (


). Arrhenius law dictates that increasing temperature (

) exponentially increases the rate constant (

). Microwave irradiation provides direct dielectric heating of the polar solvent (DMF/NMP) and the peptide backbone, preventing the "cold wall" effect of oil baths.
Protocol: Optimized Microwave Coupling for Hindered Bonds

Target: Aib-Aib, N-Me-Val, or Val-Ile junctions.

  • Reagent Prep: Dissolve COMU (0.5 M) in DMF. Dissolve DIPEA (2.0 M) in NMP (N-methylpyrrolidone reduces aggregation better than DMF).

  • Stoichiometry: Use 5 equivalents of Amino Acid, 5 eq COMU, and 10 eq DIPEA relative to resin loading.

  • The "Pulse" Method (Microwave):

    • Step A (Ramp): Ramp temp to 90°C over 2 minutes.

    • Step B (Hold): Hold at 90°C for 4 minutes.

    • Note: For Cys/His, strictly limit temp to 50°C to prevent epimerization [1].

  • Wash: DMF (3x), DCM (3x).

  • Double Couple: Repeat steps 1-4. Never rely on a single coupling for hindered residues.

Module 3: Structural Engineering (Pseudoprolines)

The Problem: Aggregation. As the peptide grows, hydrophobic hindered residues force the chain into


-sheet structures, burying the N-terminus and making it inaccessible to reagents.

The Solution: Pseudoproline Dipeptides . These are dipeptides where a Ser, Thr, or Cys residue is cyclized into an oxazolidine or thiazolidine ring.

Why it works:

  • Kink Induction: The cyclic structure mimics Proline, forcing a cis-amide bond kink that disrupts

    
    -sheets [2].
    
  • Solubility: The protecting groups on the ring drastically increase solvation.

Implementation:

  • Replace a native X-Ser or X-Thr sequence in your peptide with a commercially available Fmoc-X-Ser(PsiMe,MePro)-OH dipeptide block.

  • Result: The "difficult" coupling is performed by the vendor. You couple the dipeptide as a single unit, bypassing the steric wall.

Module 4: Troubleshooting & FAQs

Q1: I am synthesizing a peptide with N-methylated amino acids, and the coupling yield is <10%. What is happening?

Diagnosis: N-methylation introduces massive steric clash and removes the amide proton, preventing hydrogen bonding that stabilizes the transition state. Corrective Action:

  • Switch Reagent: Move to HATU or COMU .

  • Solvent Swap: Use NMP instead of DMF; it swells the resin better for hindered sequences.

  • Triple Coupling: Perform the first coupling at room temp (1 hr), then two subsequent couplings at 75°C (microwave).

  • Check for "Deletion": If the N-Me residue fails to couple, you will see a deletion sequence (M - residue mass). If the next residue fails to couple onto the N-Me, you likely need HOAt additive to assist the nucleophilic attack.

Q2: I see a +14 Da peak on my Mass Spec after coupling. Is this a methylation?

Diagnosis: No. This is likely Aspartimide formation (M-18) followed by ring opening, or more commonly, Guanidinylation of the N-terminus if using uronium reagents (HATU/HBTU) with slow kinetics. The excess reagent reacts with the amine because the amino acid is too slow to couple. Corrective Action:

  • Pre-activation: Do not mix the coupling reagent and base with the resin immediately. Pre-activate the amino acid with COMU/DIPEA for 30 seconds before adding to the resin.

  • Switch to Phosphonium: Use PyOxim or PyBOP . These cannot form guanidinium byproducts [3].

Q3: My Cysteine-containing peptide is racemized (D-Cys impurities).

Diagnosis: High temperature or strong bases (DIPEA) promote the abstraction of the


-proton in Cysteine.
Corrective Action: 
  • Base-Free Coupling: Use DIC + Oxyma Pure .[1][2] This method generates the active ester without tertiary bases (DIPEA), maintaining the acidic pH required to suppress racemization [4].

  • Temperature Limit: Never exceed 50°C for Cys or His couplings.

Visual Guide: Troubleshooting Deletion Sequences

DeletionTroubleshoot Start Issue: Deletion Sequence Observed (Missing Residue) CheckSeq Is the missing residue sterically hindered? Start->CheckSeq Standard Standard Optimization: 1. Increase Equivalents (5x -> 10x) 2. Double Couple CheckSeq->Standard No Hindered Hindered Optimization: 1. Switch to COMU/NMP 2. Microwave (75-90°C) 3. Use Pseudoprolines if Ser/Thr nearby CheckSeq->Hindered Yes Aggregated Is the resin aggregation prone? (Low swelling) Hindered->Aggregated ResinSwap Switch to PEG-PS (ChemMatrix) or Low-Loading Resin Aggregated->ResinSwap Yes

Figure 2: Workflow for resolving deletion sequences (incomplete coupling).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Mutter, M., et al. (2004). Pseudoprolines: nature's bridge to bioactive conformations. Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: COMU and Oxyma. Link

  • CEM Corporation. (2013).[3] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology. Link

Sources

Technical Support Center: Purification of Peptides Containing 3-methyl-D-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides incorporating 3-methyl-D-Phe. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these modified peptides. The inclusion of 3-methyl-D-Phe can significantly alter a peptide's physicochemical properties, often leading to complex purification profiles. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your purification workflows and achieve high-purity peptides.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the purification of 3-methyl-D-Phe-containing peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem: Poor Peak Shape - Broadening or Tailing

Q: Why is my 3-methyl-D-Phe peptide exhibiting a broad or tailing peak during RP-HPLC analysis?

A: Broad or tailing peaks are common when purifying hydrophobic peptides, a characteristic often amplified by the presence of 3-methyl-D-Phe. This phenomenon can be attributed to several factors:

  • Increased Hydrophobicity: The methyl group on the phenylalanine ring enhances the hydrophobicity of the amino acid. This leads to stronger interactions with the C18 stationary phase, potentially causing slow desorption kinetics and peak tailing.[1][2]

  • Secondary Interactions: Unwanted interactions between the peptide and residual silanols on the silica-based column packing can lead to peak tailing.[1]

  • Peptide Aggregation: The hydrophobic nature of the peptide can promote self-assembly and aggregation, especially at high concentrations, leading to broad peaks.[3]

  • Conformational Heterogeneity: The presence of a D-amino acid can induce unique conformational states in the peptide. If these conformers have slightly different retention times and interconvert slowly on the chromatographic timescale, peak broadening can occur.[4]

Solutions & Protocol Adjustments:

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps to sharpen peptide peaks by forming neutral ion-pairs with positively charged residues and masking silanol interactions.[1][5]

    • Standard Protocol: Start with a mobile phase containing 0.1% TFA.

    • Troubleshooting: If peak shape is still poor, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA).[6][7] Be cautious, as these can be more difficult to remove from the final product and may affect mass spectrometry analysis.[6]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape and recovery for hydrophobic peptides.[1] This enhances peptide solubility, reduces mobile phase viscosity for better mass transfer, and can disrupt secondary structures that contribute to broadening.[1]

  • Adjust the Organic Modifier: Acetonitrile is the most common organic modifier in RP-HPLC. However, for very hydrophobic peptides, you might consider:

    • Using a different organic modifier like isopropanol, which can sometimes improve selectivity and peak shape.

    • Optimizing the gradient slope. A shallower gradient can improve the resolution of closely eluting species.

  • Change the Stationary Phase: If issues persist, consider a stationary phase with a different hydrophobicity.

    • Less Retentive Columns: For highly hydrophobic peptides, a C8 or even a C4 column may provide better peak shape and faster elution than the standard C18.[1]

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for peptides containing aromatic residues like 3-methyl-D-Phe due to potential π-π interactions.

Problem: Co-elution with Impurities

Q: My 3-methyl-D-Phe peptide is co-eluting with impurities, making it difficult to achieve high purity. What strategies can I employ?

A: Co-elution of impurities is a significant challenge in peptide purification, especially with synthetic peptides where impurities can be structurally very similar to the target peptide (e.g., deletion sequences, diastereomers).[8][9][10] The presence of 3-methyl-D-Phe can create diastereomeric impurities if the chiral purity of the starting amino acid is not absolute.

Solutions & Protocol Adjustments:

  • Employ Orthogonal Purification Techniques: Combining different chromatography modes that separate based on different principles is a powerful strategy.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. A cation-exchange (CIEX) step before the RP-HPLC can effectively remove impurities that have a different charge state from the target peptide.[11][12]

    • Size-Exclusion Chromatography (SEC): While less common for small peptides, SEC can be useful for removing aggregated forms of the peptide.

  • Optimize RP-HPLC Selectivity:

    • Vary the Ion-Pairing Agent: Different ion-pairing agents can alter the retention profile of the peptide and its impurities, potentially resolving co-eluting species.[6]

    • pH Adjustment: Changing the pH of the mobile phase can alter the ionization state of acidic and basic residues, leading to changes in retention time and potentially resolving impurities.

    • Solvent System Modification: As mentioned previously, switching the organic modifier (e.g., acetonitrile to isopropanol) can change the selectivity of the separation.

  • Chiral Chromatography: If diastereomeric impurities (containing L-Phe instead of D-Phe at the modified position) are suspected, a chiral stationary phase (CSP) may be necessary for separation.[13][14][15][16] Crown-ether based columns are particularly effective for the separation of amino acid enantiomers and diastereomeric peptides.[14][16]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying peptides containing 3-methyl-D-Phe?

The primary challenges stem from the altered physicochemical properties imparted by this modified amino acid:

  • Enhanced Hydrophobicity: The addition of a methyl group to the phenylalanine ring significantly increases its hydrophobicity. This can lead to poor solubility in aqueous mobile phases, strong retention on RP-HPLC columns, and a higher propensity for aggregation.[1][3]

  • Stereochemical Complexity: The presence of a D-amino acid can induce specific secondary structures and create the potential for diastereomeric impurities, which can be difficult to separate from the desired peptide.[4][14][17]

  • Steric Hindrance: The methyl group can create steric hindrance during solid-phase peptide synthesis (SPPS), potentially leading to a higher incidence of deletion sequences and other synthesis-related impurities.[18]

Q2: How does the position of 3-methyl-D-Phe in the peptide sequence affect purification?

The position can have a significant impact. If located within a hydrophobic core of the peptide, it can further drive aggregation.[19][20] If it is solvent-exposed, it may have a more pronounced effect on the interaction with the stationary phase.[19] The surrounding amino acid sequence will also modulate the overall hydrophobicity and conformational properties of the peptide.

Q3: What types of impurities are common with synthetic peptides containing 3-methyl-D-Phe?

Common impurities include:

  • Deletion sequences: Missing one or more amino acids from the target sequence.[9][18][21]

  • Truncated sequences: Peptides that were not fully synthesized.[22]

  • Diastereomers: Peptides where the 3-methyl-D-Phe has been replaced by its L-isomer.[17]

  • Products of side reactions: Modifications such as oxidation or incomplete removal of protecting groups.[9][10][18]

Q4: Are there any alternatives to RP-HPLC for purifying these peptides?

While RP-HPLC is the most common and powerful technique, other methods can be used, often in combination:

  • Flash Chromatography: Can be used for a preliminary clean-up of the crude peptide, reducing the burden on the final HPLC polishing step.[23]

  • Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purifications.

  • Catch-and-Release Methods: These involve tagging the target peptide for selective capture and subsequent release from a solid support, offering a non-chromatographic purification strategy.[22][24]

Experimental Protocols & Data

Table 1: Troubleshooting Guide for RP-HPLC of 3-methyl-D-Phe Peptides
Observed Problem Potential Cause Recommended Action Expected Outcome
Broad/Tailing PeakHigh hydrophobicity, secondary interactions, aggregationIncrease column temperature (40-60 °C), use a stronger ion-pairing agent (e.g., HFBA), switch to a C4 or C8 column.Sharper peaks, improved resolution, and potentially faster elution.
Low RecoveryIrreversible adsorption to the column, poor solubilityIncrease organic modifier strength in the elution step, add a small amount of formic acid to the sample solvent, increase column temperature.Improved yield of the purified peptide.
Co-elution of ImpuritiesStructurally similar impurities (e.g., deletion sequences, diastereomers)Optimize gradient slope (make it shallower), change the organic modifier (e.g., ACN to IPA), use an orthogonal purification method (e.g., IEX).Resolution of the target peptide from critical impurities.
High BackpressurePeptide precipitation on the column, blocked fritFilter the sample before injection, reduce the flow rate, increase the column temperature.Return to normal operating pressures and prevent column damage.
Step-by-Step Protocol: Orthogonal Purification Workflow

This protocol outlines a two-step purification process for a crude synthetic peptide containing 3-methyl-D-Phe, combining cation-exchange chromatography with RP-HPLC.

Step 1: Cation-Exchange Chromatography (CIEX) - Initial Clean-up

  • Sample Preparation: Dissolve the crude peptide in the CIEX loading buffer (e.g., 20 mM sodium phosphate, pH 3.0). Ensure the peptide is fully dissolved and filter through a 0.22 µm filter.

  • Column Equilibration: Equilibrate a strong cation-exchange column with the loading buffer.

  • Sample Loading: Load the prepared peptide solution onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the loading buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound peptide using a salt gradient (e.g., 0-1 M NaCl in the loading buffer) or a step gradient.

  • Fraction Collection & Analysis: Collect fractions and analyze by analytical RP-HPLC to identify those containing the target peptide.

  • Pooling & Desalting: Pool the fractions containing the peptide of interest. This may require a desalting step (e.g., using a C18 SPE cartridge) before proceeding to the next step.

Step 2: Reversed-Phase HPLC (RP-HPLC) - High-Resolution Polishing

  • Sample Preparation: Dissolve the partially purified, desalted peptide from Step 1 in the RP-HPLC mobile phase A (e.g., 0.1% TFA in water).

  • Column & Conditions:

    • Column: C8 or C18 preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient optimized based on analytical runs (e.g., 20-50% B over 30 minutes).

    • Flow Rate: As per column specifications.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 40 °C.

  • Injection & Fraction Collection: Inject the sample and collect fractions across the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualization

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Crude Peptide Analysis (Analytical RP-HPLC) ProblemID Identify Problem: - Poor Peak Shape? - Low Recovery? - Co-elution? Start->ProblemID PeakShape Troubleshoot Peak Shape ProblemID->PeakShape Poor Shape Recovery Troubleshoot Recovery ProblemID->Recovery Low Recovery Coelution Troubleshoot Co-elution ProblemID->Coelution Co-elution OptimizeTFA Optimize Ion-Pairing Agent (e.g., 0.1% TFA) PeakShape->OptimizeTFA IncreaseTemp Increase Column Temperature (40-60°C) Recovery->IncreaseTemp OptimizeSolvent Optimize Organic Modifier & Gradient Recovery->OptimizeSolvent Coelution->OptimizeSolvent OptimizeTFA->IncreaseTemp ChangeColumn Change Stationary Phase (C18 -> C8/C4) IncreaseTemp->ChangeColumn End Pure Peptide ChangeColumn->End Problem Solved Orthogonal Use Orthogonal Method (e.g., Ion Exchange) OptimizeSolvent->Orthogonal OptimizeSolvent->End Problem Solved Chiral Consider Chiral Chromatography Orthogonal->Chiral Chiral->End Problem Solved

Sources

Validation & Comparative

Advanced NMR Characterization Guide: Cbz-3-methyl-D-phenylalanine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization protocol for Cbz-3-methyl-D-phenylalanine , designed for application scientists and drug development professionals.

Executive Summary & Molecule Profile

Target Molecule: N-Benzyloxycarbonyl-3-methyl-D-phenylalanine (Cbz-3-Me-D-Phe) CAS: 114926-39-5 (Base structure ref) Role: A non-canonical chiral building block used in peptidomimetics to induce specific conformational constraints and improve metabolic stability compared to native L-phenylalanine.[1]

This guide moves beyond basic spectral assignment. It objectively compares Cbz-3-Me-D-Phe against its critical structural analogues (Regioisomers and Enantiomers) to establish a self-validating quality control workflow. We focus on Nuclear Magnetic Resonance (NMR) as the primary discriminator for regio-purity and stereochemical integrity.

The Comparative Landscape
FeatureTarget: Cbz-3-Me-D-PheAlternative A: Cbz-4-Me-D-Phe (Regioisomer)Alternative B: Cbz-3-Me-L-Phe (Enantiomer)
Aromatic System Meta-substituted (Asymmetric)Para-substituted (Symmetric AA'BB')Meta-substituted (Identical in achiral env.)
Key NMR Signal 4 distinct aromatic signals (s, d, t, d)2 distinct aromatic signals (d, d)Identical to Target
Differentiation Coupling constants (

)
Symmetry of aromatic regionRequires Chiral Solvating Agent (CSA)

Critical Analysis: Regioisomer Differentiation (3-Me vs. 4-Me)

The most common synthetic impurity or supply chain error is the substitution of the 3-methyl (meta) isomer with the 4-methyl (para) isomer. Standard HPLC often fails to separate these efficiently due to similar hydrophobicity. 1H NMR is the definitive filter.

Mechanism of Differentiation

The aromatic ring protons serve as the "fingerprint" region (6.9 – 7.3 ppm).

  • 3-Methyl (Target): The methyl group at position 3 breaks the symmetry of the phenyl ring, creating four non-equivalent protons.

  • 4-Methyl (Alternative): The methyl group at position 4 creates a plane of symmetry, resulting in a simplified AA'BB' system.

Decision Tree for Regio-Purity

RegioID Sample Unknown Isomer Sample (Aromatic Region 6.9-7.3 ppm) Symmetry Check Symmetry Sample->Symmetry PatternA 2 Distinct Doublets (AA'BB' System) Symmetry->PatternA Symmetric PatternB Multiplet Pattern: Singlet, Doublet, Triplet Symmetry->PatternB Asymmetric Result4 Identified: 4-Methyl Isomer (Para) PatternA->Result4 Result3 Identified: 3-Methyl Isomer (Meta) PatternB->Result3

Figure 1: Logic flow for distinguishing 3-methyl vs. 4-methyl phenylalanine derivatives using 1H NMR splitting patterns.

Experimental Evidence: Aromatic Splitting
Position3-Methyl-D-Phe (Target)4-Methyl-D-Phe (Alternative)
H-2 (between R and Me) Singlet (br) or narrow doublet (~7.0 ppm)Equivalent to H-6 (Doublet)
H-4 (para to R) Doublet (

Hz)
Methyl group attached (No H)
H-5 (meta to R) Triplet (

Hz)
Equivalent to H-3 (Doublet)
H-6 (ortho to R) Doublet (

Hz)
Equivalent to H-2 (Doublet)
Integration 4H total (1:1:1:1 ratio)4H total (2:2 ratio)

Conformational Dynamics: Cbz Rotamers

A frequent point of confusion in Cbz-protected amino acid analysis is the appearance of "double peaks" or line broadening, often mistaken for impurities. This is caused by rotamers —restricted rotation around the carbamate C-N bond.

  • Observation: In CDCl3 at room temperature, you may observe split resonances for the NH and

    
    -CH protons.
    
  • Protocol for Clarification:

    • Solvent Switch: Switch from CDCl3 to DMSO-d6 . The higher polarity and hydrogen-bonding capability of DMSO often accelerate the exchange rate or shift the equilibrium, coalescing the peaks.

    • Variable Temperature (VT) NMR: Heating the DMSO-d6 sample to 323 K (50 °C) will coalesce rotameric peaks into sharp singlets, confirming they are conformers, not impurities.

Enantiomeric Purity (D vs. L)

Standard 1H NMR cannot distinguish Cbz-3-Me-D-Phe from Cbz-3-Me-L-Phe. To validate the "D" configuration without expensive chiral HPLC columns, use Chiral Solvating Agents (CSAs) .

Protocol: Pirkle Alcohol Shift Experiment

Reagent: (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE). Method:

  • Acquire a baseline spectrum of Cbz-3-Me-D-Phe (~10 mg) in CDCl3 (0.6 mL).

  • Add 2.0 equivalents of (S)-TFAE.[2]

  • Observe the methyl ester or 3-methyl aromatic resonance.

  • Result: The "D" and "L" enantiomers form diastereomeric complexes with distinct chemical shifts (

    
    ).
    
    • Self-Validation: If the sample is enantiopure, the 3-methyl singlet (approx 2.30 ppm) remains a single peak (shifted). If racemic, the peak splits into two distinct singlets.

Comprehensive Experimental Protocols

Method A: Standard Characterization (DMSO-d6)

Purpose: Routine identity confirmation and purity assessment (excluding enantiopurity). Solvent: DMSO-d6 (99.9% D) – Preferred for amide resolution. Concentration: 15-20 mg / 0.6 mL. Parameters:

  • Pulse Sequence: zg30 (30° pulse)

  • Scans (NS): 16 or 32

  • Relaxation Delay (D1): 1.0 s (min)

  • Temperature: 298 K (25 °C)

Expected Chemical Shifts (DMSO-d6, 400 MHz): | Assignment | Shift (


, ppm) | Multiplicity | Integral | Notes |
| :--- | :--- | :--- | :--- | :--- |
| -COOH  | 12.5 - 12.8 | Broad Singlet | 1H | Acidic proton |
| NH (Amide)  | 7.6 - 7.8 | Doublet | 1H | 

Hz | | Cbz Aromatic | 7.25 - 7.40 | Multiplet | 5H | Protecting group | | 3-Me Aromatic | 6.95 - 7.15 | Multiplet | 4H | Diagnostic Region | |

-CH
| 4.15 - 4.30 | Multiplet | 1H | Chiral center | | Cbz-CH2 | 4.95 - 5.10 | Singlet/ABq | 2H | Benzylic protons | |

-CH2
| 2.80 - 3.10 | dd (ABX) | 2H | Diastereotopic | | Ar-CH3 | 2.25 - 2.30 | Singlet | 3H | 3-Methyl group |
Method B: Workflow Visualization

Workflow Start Crude Product (Cbz-3-Me-D-Phe) Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility NMR_1H 1H NMR (DMSO-d6) Check Regiochemistry Solubility->NMR_1H Decision Aromatic Pattern Meta (3-Me)? NMR_1H->Decision Purify Recrystallize/Prep HPLC Decision->Purify No (Mixed/Para) ChiralQC Chiral QC (CSA-NMR or Chiral HPLC) Decision->ChiralQC Yes Purify->NMR_1H Final Release Lot ChiralQC->Final

Figure 2: Step-by-step characterization workflow ensuring regio- and stereochemical integrity.

References

  • Source for baseline Cbz-D-Phe chemical shifts and coupling p
  • National Institutes of Health (NIH). (2025). 3-Methyl-D-phenylalanine | C10H13NO2.[3][4] PubChem.[3] Retrieved February 3, 2026, from [Link]

    • Source for specific structural identifiers and physical properties of the 3-methyl deriv
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

    • Authoritative reference for solvent residual peaks (DMSO/CDCl3)
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Foundational text for the Chiral Solvating Agent (CSA) protocols described in Section 4.

Sources

A Comparative Analysis of the Biological Activities of L- vs. D-3-Methyl-Phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and molecular biology, the stereochemistry of a compound is a critical determinant of its biological activity. Even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological and physiological effects. This guide provides a comprehensive comparison of the biological activities of the L- and D-enantiomers of 3-methyl-phenylalanine, offering insights for researchers, scientists, and drug development professionals.

The Significance of Chirality in 3-Methyl-Phenylalanine

3-Methyl-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid L-phenylalanine. The introduction of a methyl group at the meta-position of the phenyl ring alters its steric and electronic properties, making it a valuable tool for probing biological systems. Like all alpha-amino acids (with the exception of glycine), 3-methyl-phenylalanine is chiral, existing as two non-superimposable mirror images: L-3-methyl-phenylalanine and D-3-methyl-phenylalanine.

Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. Enzymes, receptors, and transporters are exquisitely sensitive to the spatial arrangement of their ligands. Consequently, the L- and D-enantiomers of 3-methyl-phenylalanine are anticipated to interact differently with these biological targets, leading to distinct metabolic fates and functional outcomes.

Comparative Biological Activities: A Data-Driven Overview

While direct comparative studies on L- and D-3-methyl-phenylalanine are limited, valuable insights can be gleaned from research on analogous compounds and the fundamental principles of stereochemistry in pharmacology. The following table summarizes the known and inferred differences in their biological activities.

Biological AspectL-3-Methyl-PhenylalanineD-3-Methyl-PhenylalanineKey Inferences and Supporting Data
Cellular Uptake & Transport Expected to be a substrate for large neutral amino acid transporters (LATs), similar to L-phenylalanine. Studies on 3-L-[18F]fluorophenylalanine show significantly higher uptake in tumor cell lines compared to the D-isomer.[1]Lower affinity for and/or transport by LATs compared to the L-isomer. The brain uptake of 3-D-[18F]fluorophenylalanine is significantly lower at early time points compared to the L-isomer.[1]Stereoselectivity of amino acid transporters is a well-established phenomenon. L-isomers are generally the preferred substrates for transporters like LAT1.
Metabolism Likely to be recognized by enzymes in the phenylalanine metabolic pathway, though potentially at a different rate than L-phenylalanine. Could act as a precursor for neurotransmitter synthesis.Less likely to be a substrate for enzymes that metabolize L-phenylalanine. May be metabolized by D-amino acid oxidase.The enzymes involved in amino acid metabolism are highly stereospecific. For example, phenylalanine hydroxylase, which converts phenylalanine to tyrosine, is specific for the L-enantiomer.
Receptor Interaction Has been used in the development of antagonists for integrin α4β7.[2]Unknown, but likely to have different binding affinities and efficacies at various receptors compared to the L-isomer.The precise fit of a ligand into a receptor's binding pocket is crucial for its activity. The different spatial arrangement of the amino and carboxyl groups in L- and D-enantiomers leads to distinct interactions.
In Vivo Distribution Analogous 3-L-[18F]fluorophenylalanine shows a distinct brain distribution pattern with an early peak and relatively fast washout.[1]Analogous 3-D-[18F]fluorophenylalanine exhibits a gradual increase in brain uptake over time.[1]The differential transport across the blood-brain barrier and subsequent metabolism contribute to the observed differences in in vivo distribution.

Delving into the Mechanisms: Key Biological Pathways

The differential biological activities of L- and D-3-methyl-phenylalanine can be attributed to their interactions with key biological pathways, primarily amino acid transport and metabolism.

Amino Acid Transport: The Gateway to Cellular Activity

The transport of amino acids across cell membranes is a critical step for their utilization. The L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids, including phenylalanine, and is overexpressed in many cancer cells and the blood-brain barrier.

Amino_Acid_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_3_MePhe L-3-Methyl- Phenylalanine LAT1 LAT1 Transporter L_3_MePhe->LAT1 High Affinity D_3_MePhe D-3-Methyl- Phenylalanine D_3_MePhe->LAT1 Low Affinity L_3_MePhe_in L-3-Methyl- Phenylalanine LAT1->L_3_MePhe_in Efficient Transport D_3_MePhe_in D-3-Methyl- Phenylalanine LAT1->D_3_MePhe_in Inefficient Transport

Stereoselective transport of 3-methyl-phenylalanine enantiomers via the LAT1 transporter.

Studies on fluorinated analogs strongly suggest that L-3-methyl-phenylalanine is a preferred substrate for LAT1 compared to its D-enantiomer.[1] This differential transport has significant implications:

  • Drug Delivery: For targeting tissues with high LAT1 expression, such as tumors or the brain, L-3-methyl-phenylalanine-based drugs would likely exhibit greater uptake and efficacy.

  • Pharmacokinetics: The reduced transport of D-3-methyl-phenylalanine could lead to lower intracellular concentrations and a different pharmacokinetic profile.

Phenylalanine Metabolism: A Stereospecific Cascade

Once inside the cell, L-phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The enzymes in this pathway are highly stereospecific.

Phenylalanine_Metabolism L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase L_3_MePhe L-3-Methyl- Phenylalanine Metabolites Metabolites L_3_MePhe->Metabolites Potential Metabolism D_3_MePhe D-3-Methyl- Phenylalanine Blocked Pathway Blocked D_3_MePhe->Blocked

Simplified metabolic pathway of L-phenylalanine and the expected fate of 3-methyl-phenylalanine enantiomers.

  • L-3-Methyl-Phenylalanine: While the methyl group may alter the kinetics, it is plausible that L-3-methyl-phenylalanine can be hydroxylated by phenylalanine hydroxylase, entering the catecholamine synthesis pathway. Alternatively, it could act as a competitive inhibitor of this enzyme.

  • D-3-Methyl-Phenylalanine: It is highly unlikely to be a substrate for the enzymes in the L-phenylalanine metabolic pathway. It may be a weak inhibitor or follow a different metabolic route, such as oxidation by D-amino acid oxidase.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of L- and D-3-methyl-phenylalanine, a series of well-defined experiments are necessary.

In Vitro Cellular Uptake Assay

Objective: To quantify the differential uptake of L- and D-3-methyl-phenylalanine into cells, particularly those expressing specific amino acid transporters like LAT1.

Methodology:

  • Cell Culture: Culture a cell line with known expression of LAT1 (e.g., MCF-7, PC-3, or U87 MG human tumor cells).[1]

  • Radiolabeling: Synthesize radiolabeled L- and D-3-methyl-phenylalanine (e.g., with ³H or ¹⁴C).

  • Uptake Assay:

    • Seed cells in 24-well plates and grow to confluence.

    • Wash cells with a sodium-free buffer to isolate LAT activity.

    • Incubate cells with a known concentration of the radiolabeled amino acid for various time points (e.g., 1, 5, 15, 30 minutes).

    • To determine competitive inhibition, co-incubate with a known LAT1 substrate (e.g., L-leucine).

  • Quantification:

    • Wash cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize radioactivity to the protein content of each well.

  • Data Analysis: Plot uptake over time to determine the initial rate of transport. Calculate kinetic parameters (Km and Vmax) from concentration-dependent uptake studies.

Phenylalanine Hydroxylase Inhibition Assay

Objective: To determine if either enantiomer of 3-methyl-phenylalanine inhibits the activity of phenylalanine hydroxylase (PAH).

Methodology:

  • Enzyme Source: Use purified recombinant rat liver PAH.

  • Assay Components:

    • L-phenylalanine (substrate)

    • 6,7-dimethyl-5,6,7,8-tetrahydropterine (cofactor)

    • Dithiothreitol (to maintain the cofactor in a reduced state)

    • Catalase (to remove H₂O₂)

    • Phenylalanine hydroxylase

    • L- or D-3-methyl-phenylalanine (inhibitor)

  • Reaction:

    • Pre-incubate the enzyme with the inhibitor at various concentrations.

    • Initiate the reaction by adding L-phenylalanine.

    • Incubate at 37°C for a set time.

  • Quantification: Measure the production of L-tyrosine using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Calculate the IC₅₀ value for each enantiomer to determine its inhibitory potency.

Conclusion and Future Directions

The available evidence strongly suggests that L- and D-3-methyl-phenylalanine possess distinct biological activities, primarily due to the stereoselectivity of amino acid transporters and metabolic enzymes. L-3-methyl-phenylalanine is likely to be preferentially transported into cells and may interact with the phenylalanine metabolic pathway, while the D-enantiomer is expected to have lower transport efficiency and a different metabolic fate.

Further direct comparative studies are warranted to fully elucidate the pharmacological profiles of these enantiomers. Such research could uncover novel therapeutic agents or valuable research tools for probing a variety of biological processes, from neurotransmission to cancer metabolism.

References

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). Source not further specified.
  • Cell adhesion antagonists: synthesis and evaluation of a novel series of phenylalanine based inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Analytical Validation of Non-Natural Amino Acid (ncAA) Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-natural amino acids (ncAAs) via Genetic Code Expansion (GCE) transforms protein engineering, yet it introduces a unique analytical challenge: fidelity . Unlike standard expression, where the genetic code is robust, GCE relies on a competition between the orthogonal tRNA (suppressor) and the host's release factors (e.g., RF1).

This guide objectively compares analytical methodologies for validating ncAA incorporation. While simple reporter assays (GFP fluorescence) provide a first-pass "readout," they fail to distinguish between authentic incorporation , misincorporation (near-cognate suppression), and truncation . For therapeutic or high-precision research applications, Mass Spectrometry (MS) remains the non-negotiable gold standard.

Part 1: Comparative Overview of Analytical Architectures

The choice of validation method depends on the stage of development (Screening vs. Characterization) and the specific critical quality attribute (CQA) being measured.

Comparative Performance Matrix
FeatureMass Spectrometry (Intact & Bottom-Up) SDS-PAGE / Western Blot Bio-orthogonal Labeling (Click Chemistry)
Primary Output Exact molecular weight & sequence fidelityApparent MW & Expression levelFunctional reactivity & Localization
Fidelity Resolution High (Distinguishes ncAA vs. natural AA)Low (Cannot resolve <1 kDa shifts)Medium (Specific to reactive ncAAs)
Throughput Medium (LC run times: 30-90 min)High (Multiple lanes/gels)High (Plate-based assays)
Limit of Detection Femtomole rangeNanogram rangeNanomolar range (Fluorophore dependent)
Blind Spots Complex data analysis; ionization biasTruncated vs. full-length ambiguityNon-reactive ncAAs; background labeling
Cost per Sample High (

$)
Low ($)Medium (

)
Decision Logic for Method Selection
  • Use SDS-PAGE for rapid screening of expression yields.

  • Use Bio-orthogonal Labeling to verify the functionality of the ncAA (e.g., is the azide group accessible?).

  • Use Mass Spectrometry to prove identity and quantify misincorporation (e.g., did Phenylalanine incorporate instead of p-Acetylphenylalanine?).

Part 2: Deep Dive – Mass Spectrometry (The Gold Standard)

Mass spectrometry is the only technique capable of definitively validating the "One Codon, One Amino Acid" dogma in GCE. It addresses the two primary failure modes:

  • Stop Codon Read-through Failure: Resulting in truncated protein (detectable by Intact Mass).

  • Misincorporation: Where a natural amino acid (e.g., Tyr, Phe, Leu) is incorporated instead of the ncAA due to promiscuous synthetase activity (detectable by Peptide Mapping).

Workflow Visualization: The MS Validation Pipeline

MS_Validation_Workflow cluster_Intact Path A: Intact Mass Analysis cluster_Peptide Path B: Peptide Mapping (Bottom-Up) Sample Purified ncAA-Protein Desalt Desalting / RP-HPLC Sample->Desalt Digest Proteolytic Digestion (Trypsin/GluC) Sample->Digest ESI ESI-MS (Orbitrap/Q-TOF) Desalt->ESI Deconv Deconvolution ESI->Deconv ResultA Output: Total Mass Shift (Confirm +ncAA Mass) Deconv->ResultA ResultB Output: Site Occupancy & Misincorporation Ratio ResultA->ResultB If Mass matches, verify site LCMS LC-MS/MS Digest->LCMS Search Database Search (Variable Mod: ncAA) LCMS->Search Search->ResultB

Caption: Dual-stream MS workflow. Path A confirms global incorporation; Path B verifies site-specificity and fidelity.

Protocol: Quantitative Peptide Mapping for ncAA Fidelity

Objective: Calculate the incorporation efficiency relative to natural amino acid contaminants.

  • Sample Preparation:

    • Denature 50 µg of protein in 6M Guanidine-HCl.

    • Reduce (DTT, 5mM) and Alkylate (Iodoacetamide, 15mM).

    • Critical Step: Dilute to <1M Urea/Guanidine and digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C. Note: Ensure the ncAA does not block the cleavage site. If the ncAA is at a Lysine position, use Glu-C or Chymotrypsin.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

    • Gradient: 5-35% Acetonitrile over 60 mins.

    • Mode: Data-Dependent Acquisition (DDA) to capture fragmentation spectra of the ncAA-containing peptide.

  • Data Analysis (The "Shift" Logic):

    • Define the ncAA as a Variable Modification in your search engine (e.g., Mascot, MaxQuant).

    • Example: p-Azido-L-phenylalanine (AzF) adds +41.02 Da relative to Phenylalanine.

    • Fidelity Calculation:

      
      
      
    • Expert Insight: Watch for "neutral loss" in the MS2 spectra. Azides and diazirines are labile and may lose

      
       (-28 Da) during fragmentation, complicating identification.
      

Part 3: Bio-orthogonal Validation (Functional Check)

For ncAAs designed for conjugation (e.g., Azides, Alkynes, Tetrazines), chemical validation is a self-validating system. If the protein fluoresces after reaction, the ncAA is not only present but solvent-accessible .

Workflow Visualization: Click Chemistry Validation

Click_Validation Protein Protein -Azide Complex Stable Triazole Protein->Complex Strain-Promoted Click (SPAAC) Dye DBCO-Dye (Fluorophore) Dye->Complex Gel SDS-PAGE Fluorescence Complex->Gel Visualize

Caption: SPAAC reaction workflow. Specificity is confirmed by the absence of signal in WT controls.

Protocol: Gel-Based Fluorescence Shift Assay
  • Labeling: Incubate 10 µM purified protein with 50 µM DBCO-Cy5 (5x molar excess) for 1 hour at Room Temperature.

  • Quenching: Add excess free azide (e.g., 1 mM Sodium Azide) to scavenge unreacted dye (optional if running SDS-PAGE immediately).

  • Separation: Run SDS-PAGE.[1][2] Do not stain with Coomassie yet.

  • Imaging: Image the gel on a fluorescence scanner (Cy5 channel).

  • Validation:

    • Positive Control: Strong fluorescent band at expected MW.

    • Negative Control (WT): No fluorescence. Note: If WT fluoresces, you have non-specific hydrophobic binding of the dye.

Part 4: Troubleshooting Common Failure Modes

ObservationRoot CauseVerification Step
Low Yield, High Fidelity Ribosome stalling; poor tRNA charging.Check tRNA expression levels (Northern Blot or qPCR).
High Yield, Low Fidelity Synthetase is promiscuous (accepts Phe/Tyr).MS/MS Peptide Mapping looking for WT mass at the suppression site.
Doublet Band on SDS-PAGE Incomplete suppression (Truncation + Full Length).Western blot against C-terminal tag (only Full Length will show).
Mass Shift -28 Da (in Azide ncAAs) Photo-reduction or MS fragmentation.Analyze intact mass with softer ionization parameters.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 205-213. Link

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link

  • Amiram, M., et al. (2015). Evolution of orthogonal genetic systems for the addition of non-canonical amino acids to the genetic code. Nature Biotechnology, 33(12), 1272-1279. Link

  • Oller-Salvia, B., & Chin, J. W. (2019). Efficient phage display with multiple distinct non-canonical amino acids using orthogonal ribosome-mediated genetic code expansion. Angewandte Chemie International Edition, 58(32), 10844-10848. Link

  • Zhang, Z., et al. (2017). A systematic study of the incorporation of non-canonical amino acids into proteins in Escherichia coli. Scientific Reports, 7, 1-10. Link

Sources

Safety Operating Guide

Cbz-3-Methy-D-Phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cbz-3-Methyl-D-Phenylalanine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Operational Disposal Directive

Cbz-3-Methyl-D-Phenylalanine (N-Carbobenzyloxy-3-methyl-D-phenylalanine) is a non-volatile, organic solid commonly used as a chiral building block in peptide synthesis and peptidomimetic drug design.

Disposal Status: Non-Acute Hazardous Waste. It does not typically fall under RCRA P-list or U-list categories but must be treated as Regulated Chemical Waste due to its potential as a skin/respiratory irritant and its combustibility.

Primary Disposal Method: High-Temperature Incineration via a licensed hazardous waste management facility.

Hazard Identification & Safety Assessment

Before initiating disposal, the chemical state must be assessed to select the correct waste stream. While specific toxicological data for the 3-methyl derivative is limited, the precautionary principle dictates handling it as a standard Cbz-protected amino acid (Irritant).

Chemical Safety Profile
ParameterSpecification
Chemical Name N-Cbz-3-Methyl-D-Phenylalanine
Physical State Solid (White to off-white powder)
Combustibility Combustible at high temperatures; may form explosive dust-air mixtures.
GHS Classification Warning (Category 2 Skin/Eye Irritant; Category 3 Respiratory Irritant).
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Reactivity Stable. Incompatible with strong oxidizing agents, acids, and bases.[2]
Decomposition Emits Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) upon burning.

Step-by-Step Disposal Protocol

The disposal pathway depends entirely on the physical state of the waste (Solid pure substance vs. Liquid reaction mixture).

A. Solid Waste Disposal (Pure Substance/Expired Aliquots)

Objective: Isolate the solid to prevent environmental leaching and dust generation.[2][3]

  • Segregation: Do not mix with oxidizers or reactive metals. Keep separate from general trash.

  • Containerization:

    • Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Expert Insight: Avoid low-density plastic bags for primary containment if the solid is sharp or crystalline, as punctures can lead to secondary contamination.

  • Labeling:

    • Affix a hazardous waste tag.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant," and Start Date.

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

B. Liquid Waste Disposal (Reaction Mixtures/Rinsates)

Objective: Prevent solvent incompatibility and ensure safe incineration.

  • Solvent Identification: Determine the carrier solvent.

    • Scenario A (Halogenated): Dissolved in DCM (Dichloromethane), Chloroform.

    • Scenario B (Non-Halogenated): Dissolved in Methanol, Ethyl Acetate, DMF, DMSO.

  • Segregation:

    • Pour into the appropriate waste carboy (Halogenated vs. Non-Halogenated).

    • Critical: If the solution contains heavy metals (e.g., Pd/C from deprotection), it must go into a separate "Heavy Metal Organic Waste" stream.

  • Neutralization (If applicable): If the solution contains unquenched reagents (e.g., acid chlorides), quench carefully before adding to the main waste carboy to prevent pressurization.

Decision Logic & Workflow (Visual)

The following diagram illustrates the operational decision tree for disposing of Cbz-3-Methyl-D-Phenylalanine, ensuring compliance with standard laboratory safety protocols.

DisposalWorkflow Start Waste Identification: Cbz-3-Methyl-D-Phenylalanine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (Solution/Rinsate) StateCheck->LiquidPath Dissolved SolidContainer Containerize in HDPE/Glass Screw-top Jar SolidPath->SolidContainer SolventCheck Identify Solvent Type LiquidPath->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' (Irritant) SolidContainer->LabelSolid Final Final Disposal: High-Temp Incineration LabelSolid->Final Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Organics only WasteStreamHalo Halogenated Waste Carboy Halo->WasteStreamHalo WasteStreamNonHalo Non-Halogenated Waste Carboy NonHalo->WasteStreamNonHalo WasteStreamHalo->Final WasteStreamNonHalo->Final

Figure 1: Decision matrix for segregating and disposing of Cbz-protected amino acid waste based on physical state and solvent composition.

Spill Management Protocol

In the event of an accidental release in the laboratory:

  • PPE Upgrade: Immediately don nitrile gloves (double-glove recommended), safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use a N95 dust mask or half-face respirator to prevent inhalation.

  • Containment (Solid):

    • Do NOT use compressed air or dry brushing that generates dust.

    • Cover the spill with wet paper towels to dampen the powder, then scoop into a waste container.

  • Containment (Liquid):

    • Absorb with an inert material (vermiculite, sand, or commercial spill pads).

    • Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wash the surface with a soap and water solution.[3][4] Collect all cleaning materials as hazardous waste.

Regulatory Compliance & Scientific Rationale

Why Incineration?

Landfilling organic chemical waste is generally prohibited or discouraged under modern environmental standards. Cbz-protected amino acids contain nitrogenous bonds and aromatic rings.

  • Mechanism: High-temperature incineration (>1000°C) ensures complete oxidation of the phenyl ring and the carbamate linkage, converting the complex molecule into basic scrubbable gases (CO2, H2O, N2) [1].

  • RCRA Classification: While not explicitly P- or U-listed, this waste falls under the "Characteristic" definition if ignitable (D001) due to solvent presence, or simply as "Non-RCRA Regulated Waste" that still requires cradle-to-grave tracking [2].

Self-Validating Safety

The protocol above relies on segregation at the source . By separating halogenated from non-halogenated streams, you prevent the formation of hazardous byproducts during the incineration process (e.g., dioxins from burning chlorinated compounds with organics) and lower the cost of disposal for the facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • PubChem. (n.d.). Compound Summary for Cbz-L-phenylalanine (Analogous Structure). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.